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2-Oxoindoline-5-carbaldehyde Documentation Hub

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  • Product: 2-Oxoindoline-5-carbaldehyde
  • CAS: 612487-62-4

Core Science & Biosynthesis

Foundational

Leveraging the 5-Formyloxindole Scaffold: Strategic Design of Next-Generation Kinase Inhibitors

The following technical guide details the strategic application of 5-formyloxindole as a scaffold in kinase inhibitor discovery. [1] Executive Summary The oxindole (indolin-2-one) scaffold is a privileged structure in ki...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 5-formyloxindole as a scaffold in kinase inhibitor discovery.

[1]

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in kinase inhibitor design, serving as the core for blockbuster drugs like Sunitinib and Nintedanib .[1] While traditional medicinal chemistry often focuses on the C3-position (hinge binder functionalization), the C5-position offers a critical vector for modulating physicochemical properties (solubility, permeability) and achieving isoform selectivity.[1]

5-Formyloxindole (2-oxoindoline-5-carbaldehyde) is a high-value intermediate that provides a reactive "handle" at this strategic position.[1] Unlike the C3-position, which is buried deep within the ATP-binding pocket, the C5-vector typically points towards the solvent front or specific sub-pockets (e.g., the ribose binding pocket or P-loop), depending on the binding mode.[1] This guide outlines the synthesis, functionalization, and structural logic of using 5-formyloxindole to generate diverse kinase inhibitor libraries.

Structural Biology & SAR Logic

The Oxindole Pharmacophore

In the context of Type I and Type I½ kinase inhibitors, the oxindole core mimics the adenine ring of ATP.[1]

  • Hinge Binding: The lactam amide nitrogen (N1) and carbonyl oxygen (C2=O) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).[1]

  • C3-Position: Usually functionalized with a benzylidene or pyrrole group (via Knoevenagel condensation) to occupy the hydrophobic pocket and interact with the gatekeeper residue.[1]

  • C5-Position (The Vector): This position is solvent-exposed in many crystal structures (e.g., VEGFR2, FGFR1).[1] Functionalization here is critical for:

    • Solubility: Introducing polar groups (morpholines, piperazines) to counteract the lipophilicity of the C3-binder.[1]

    • Selectivity: Targeting unique residues at the solvent front to differentiate between homologous kinases (e.g., CDK2 vs. CDK4).[1]

Chemical Space Visualization

The following diagram illustrates the SAR (Structure-Activity Relationship) logic of the 5-formyloxindole scaffold.

Oxindole_SAR Core 5-Formyloxindole (Scaffold) Hinge Hinge Region (N1 & C2=O) Core->Hinge H-Bonds C3_Vector C3 Position (Hydrophobic Pocket) Core->C3_Vector Knoevenagel (Step 2) C5_Vector C5 Formyl Group (Solvent Front/Selectivity) Core->C5_Vector Starting Handle Reductive Reductive Amination (Solubility: Morpholine/Piperazine) C5_Vector->Reductive Condensation Knoevenagel/Wittig (Rigid Extension: Acrylates) C5_Vector->Condensation Schiff Schiff Bases/Hydrazones (Metal Chelation/H-Bonding) C5_Vector->Schiff

Figure 1: SAR Map of the 5-Formyloxindole Scaffold.[1] The C5-aldehyde serves as a versatile divergence point for optimizing PK/PD properties.[1]

Synthetic Pathways[1][2][3][4][5][6][7]

The Regioselectivity Challenge

A common pitfall is attempting to synthesize 5-formyloxindole via the Vilsmeier-Haack reaction on unsubstituted oxindole.[1]

  • Incorrect Route: Vilsmeier-Haack on oxindole selectively formylates the C3-position (enamine-like reactivity), yielding 3-formyloxindole.[1]

  • Correct Route: 5-Formyloxindole must be synthesized from 5-bromooxindole via Lithium-Halogen exchange or transition-metal catalyzed carbonylation.[1]

Validated Synthesis Workflow

The synthesis proceeds in three phases: Scaffold Preparation, C5-Diversification, and C3-Functionalization (Hinge Binder installation).[1]

Synthesis_Flow Start 5-Bromooxindole Protect N-Protection (Boc/SEM) Start->Protect Formylate Li-Halogen Exchange (-78°C, n-BuLi, DMF) Protect->Formylate Deprotect Deprotection (TFA or TBAF) Formylate->Deprotect Intermediate 5-Formyloxindole Deprotect->Intermediate Lib_A Library A: Reductive Amination (NaBH(OAc)3, Amines) Intermediate->Lib_A Lib_B Library B: Olefination (Wittig/Knoevenagel) Intermediate->Lib_B Final C3-Condensation (Aldehydes/Pyrroles) Lib_A->Final Install Hinge Binder Lib_B->Final

Figure 2: Step-by-step synthetic workflow for generating 5-formyloxindole libraries.

Experimental Protocols

Protocol A: Synthesis of 5-Formyloxindole (The Scaffold)

Note: This protocol avoids the C3-regioselectivity issue of Vilsmeier chemistry.

Reagents: 5-Bromooxindole, Di-tert-butyl dicarbonate (Boc2O), n-Butyllithium (n-BuLi), Dimethylformamide (DMF), Trifluoroacetic acid (TFA).[1]

  • N-Protection:

    • Suspend 5-bromooxindole (10 mmol) in DCM (50 mL). Add DMAP (0.1 eq) and TEA (1.5 eq).

    • Add Boc2O (1.2 eq) portion-wise.[1] Stir at RT for 4h.[1] Wash with 1N HCl, brine, dry over Na2SO4.[1]

    • Yield: N-Boc-5-bromooxindole (>90%).[1]

  • Formylation:

    • Dissolve N-Boc-5-bromooxindole (5 mmol) in anhydrous THF (25 mL) under Argon.

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 min. Stir for 30 min at -78°C.

    • Add anhydrous DMF (3.0 eq) dropwise.[1] Stir for 1h, allowing warming to 0°C.

    • Quench with saturated NH4Cl.[1] Extract with EtOAc.[1]

  • Deprotection:

    • Dissolve the crude intermediate in DCM/TFA (4:1).[1] Stir at RT for 2h.[1]

    • Concentrate in vacuo.[1] Neutralize with sat. NaHCO3 to precipitate the solid.[1]

    • Result:5-Formyloxindole (Yellow/Tan solid).[1]

Protocol B: Reductive Amination Library Generation (C5-Diversity)

Purpose: To install solubilizing groups at the solvent front.[1]

  • Reaction:

    • In a 96-well block or reaction vial, dissolve 5-formyloxindole (0.2 mmol) in DCE (1,2-dichloroethane).

    • Add amine (1.2 eq) (e.g., N-methylpiperazine, morpholine, pyrrolidine).[1]

    • Add acetic acid (1.0 eq) to catalyze imine formation.[1] Shake for 30 min.

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).[1] Shake at RT for 12h.[1]

  • Workup:

    • Quench with 1N NaOH.[1] Extract with DCM.[1][2]

    • Pass through a SCX-2 (Strong Cation Exchange) cartridge to capture the basic amine product, washing away non-basic impurities.[1] Elute with 2M NH3 in MeOH.[1]

Protocol C: Kinase Activity Assay (ADP-Glo)

Validation of the synthesized inhibitors.

  • Preparation: Prepare 10 mM stock solutions of compounds in DMSO.

  • Reaction Mix:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Recombinant kinase (e.g., VEGFR2, CDK2) at 2-5 nM final concentration.[1]

    • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate (0.2 mg/mL).[1]

    • ATP: At Km apparent (typically 10-50 µM).[1]

  • Execution:

    • Incubate Kinase + Substrate + Compound (variable conc.) for 10 min at RT.

    • Initiate with ATP.[1] Incubate for 60 min at RT.

    • Add ADP-Glo™ Reagent (Promega) to deplete remaining ATP (40 min).[1]

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal (30 min).

  • Analysis: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.

Case Studies & Applications

Case Study 1: Improving Sunitinib Solubility

Sunitinib (a 3-substituted oxindole) suffers from dose-limiting toxicities.[1] Researchers have utilized the 5-formyl handle to create "Sunitinib-Hybrid" analogs.[1]

  • Strategy: Retain the 3-(5-fluoro-indol-2-yl) moiety (hinge binder).[1]

  • Modification: Use 5-formyloxindole as the starting core.[1] Perform reductive amination with N-methylpiperazine at C5.[1]

  • Outcome: The resulting 5-(piperazin-1-ylmethyl) analog showed a 10-fold increase in aqueous solubility while maintaining single-digit nanomolar potency against VEGFR2.[1]

Case Study 2: Covalent Inhibitors

The 5-formyl group can be converted into an acrylamide (Michael acceptor) via a Wittig reaction.[1]

  • Reaction: 5-Formyloxindole + (Triphenylphosphoranylidene)acetonitrile.[1]

  • Result: 5-(2-cyanovinyl)oxindole.[1]

  • Mechanism: If a cysteine residue is present at the solvent front of the kinase (e.g., Cys481 in BTK, though usually targeted by the hinge binder, novel pockets exist), this Michael acceptor can form a covalent bond, leading to irreversible inhibition and prolonged residence time.[1]

References

  • Oxindole Scaffold Review: Natarajan, A., et al.[1] "Oxindole derivatives as kinase inhibitors: A review." Journal of Pharmacy and Pharmacology, 2023.[1]

  • Sunitinib Discovery: Sun, L., et al.[1] "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting VEGF and PDGF receptors."[1] Journal of Medicinal Chemistry, 2003.[1]

  • 5-Formyl Synthesis via Lithiation: Somei, M., et al.[1] "Preparation of 1-hydroxyindole derivatives."[1] Heterocycles, 1981.[1] (Foundational protocol for 5-substitution).

  • ADP-Glo Assay Validation: Zegzouti, H., et al.[1] "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[1] Assay Drug Dev Technol, 2009.[1]

  • Vilsmeier-Haack Regioselectivity: Meth-Cohn, O., et al.[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1] J. Chem. Soc., Perkin Trans.[1] 1, 1981.[1] (Explains C3 vs C5 selectivity).

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 2-Oxoindoline-5-carbaldehyde

The following technical guide details the solubility profile, solvent selection strategies, and experimental handling of 2-Oxoindoline-5-carbaldehyde (5-Formyloxindole). This document is structured for researchers in med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and experimental handling of 2-Oxoindoline-5-carbaldehyde (5-Formyloxindole). This document is structured for researchers in medicinal chemistry and process development, specifically those working on tyrosine kinase inhibitor (TKI) synthesis (e.g., Sunitinib).[1]

[1]

Executive Summary

2-Oxoindoline-5-carbaldehyde (CAS: 612487-62-4 / 100487-99-6) is a critical bicyclic heterocyclic intermediate, most notably utilized in the Knoevenagel condensation step of Sunitinib synthesis.[1] Its physicochemical behavior is dominated by the competitive interplay between the rigid, planar indole scaffold (promoting crystal lattice stability) and its polar functional groups (lactam NH, amide carbonyl, and aldehyde).[1]

Key Solubility Takeaways:

  • Primary Solvents (High Solubility): DMSO, DMF, DMAc (Polar Aprotic).[1]

  • Process Solvents (Temperature-Dependent): Ethanol, Methanol, Acetonitrile (Polar Protic/Aprotic).[1]

  • Anti-Solvents (Precipitation): Water, Hexanes, Diethyl Ether.[1]

Physicochemical Profile & Mechanistic Solubility

To optimize reaction yield and purification, one must understand the molecular forces at play.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Indole core + C5-formyl group + C2-onePlanar stacking leads to high lattice energy, requiring polar solvents or heat to disrupt.[1]
H-Bond Donors 1 (Lactam NH)Requires solvents with H-bond accepting capability (DMSO, Alcohols).[1]
H-Bond Acceptors 2 (C2-Amide, C5-Aldehyde)Susceptible to interaction with protic solvents (MeOH, EtOH).[1]
LogP (Predicted) ~1.2 – 1.5Moderately lipophilic; poor solubility in water but good in organic media.
Melting Point >200 °C (Decomposes)High MP indicates strong intermolecular forces; "cold" solubility is often poor.

Expert Insight: The lactam moiety at the C2 position creates a "dimerization potential" via hydrogen bonding in non-polar media, reducing solubility in solvents like DCM or Toluene unless heated.[1] In DMSO, the solvent molecules effectively solvate the NH proton, breaking these dimers and resulting in high solubility.[1]

Solubility Landscape & Solvent Compatibility

The following table summarizes the solubility behavior based on experimental synthesis workflows and structural analysis.

Quantitative & Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Aprotic DMSO High (>100 mg/mL)Ideal for NMR, stock solutions, and biological assays.[1]
DMF High Preferred for nucleophilic substitutions or high-concentration reactions.[1]
Polar Protic Methanol Moderate (Heat req.)Good for recrystallization; solubility increases significantly at reflux.[1]
Ethanol Moderate (Heat req.)Standard solvent for Knoevenagel condensation (Sunitinib step).
Isopropanol Low-Moderate Excellent anti-solvent for crystallization from DMF/DMSO.[1]
Chlorinated DCM Moderate Useful for extraction; often requires large volumes.[1]
Chloroform Moderate Slightly better than DCM due to H-bond acidity.[1]
Non-Polar Toluene Low Used in azeotropic removal of water; requires high temp.[1]
Hexanes Insoluble Used to wash filter cakes to remove non-polar impurities.[1]
Aqueous Water Insoluble Precipitates product; useful for quenching reactions.[1]

Experimental Workflows

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to determine precise saturation points for your specific batch.

  • Preparation: Weigh 50 mg of 2-Oxoindoline-5-carbaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., Ethanol).[1]

  • Agitation: Vortex for 1 minute. If fully dissolved, solubility is >200 mg/mL.[1]

  • Incremental Addition: If undissolved, add solvent in 250 µL increments, vortexing and sonicating (5 mins) between additions.

  • Thermal Stress: If undissolved at 2 mL (25 mg/mL), heat to reflux (for EtOH/MeOH) or 50°C (for others). Observe dissolution.

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

Target Impurity: Unreacted 5-bromooxindole or inorganic salts.

  • Dissolution: Dissolve crude 2-Oxoindoline-5-carbaldehyde in minimal boiling Ethanol (approx. 20-30 mL/g).

  • Filtration: If insoluble particulates remain (inorganics), filter hot through a pre-warmed celite pad.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Anti-Solvent (Optional): If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.[1]

  • Isolation: Filter the precipitate and wash with cold Hexane or Diethyl Ether to remove solvent residues.

Protocol C: Sunitinib Intermediate Synthesis (Solvent Selection)

Reaction: Condensation of 5-formyloxindole with 5-fluoro-oxindole derivative.[1]

  • Choice: Ethanol with catalytic Pyrrolidine .[1]

  • Rationale: The starting materials dissolve in refluxing ethanol. The product (Sunitinib base) is less soluble in ethanol than the reactants, driving the equilibrium forward via precipitation (Le Chatelier’s principle).

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Purification, or Analysis).[1]

SolventSelection Start Start: Select Application Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis Condensation Aldol / Knoevenagel (e.g., Sunitinib) Reaction->Condensation Substitution Nucleophilic Substitution Reaction->Substitution Recryst Recrystallization Purification->Recryst Wash Washing Filter Cake Purification->Wash Solv_DMSO DMSO-d6 (Universal solubility) Analysis->Solv_DMSO Solv_EtOH Refluxing Ethanol (Precipitation drives yield) Condensation->Solv_EtOH Solv_DMF DMF or DMSO (High solubility req.) Substitution->Solv_DMF Solv_MeOH Methanol or EtOH/H2O (Temp dependent solubility) Recryst->Solv_MeOH Solv_Hex Hexane / Ether (Remove non-polar impurities) Wash->Solv_Hex

Caption: Decision tree for solvent selection based on process requirements. Blue path = Synthesis; Green = Purification; Red = Analysis.

Figure 2: Sunitinib Synthesis Pathway (Solubility Context)

Highlighting the role of 2-Oxoindoline-5-carbaldehyde and solvent phase changes.[1]

SunitinibPath Input1 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid Process Condensation Reaction Solvent: Ethanol + Pyrrolidine Temp: 78°C (Reflux) Input1->Process Input2 5-Fluoro-2-oxindole Input2->Process Intermediate Solubility Transition: Reactants = Soluble Product = Insoluble Process->Intermediate Reaction Progress Product Sunitinib Base (Precipitate) Intermediate->Product Filtration

Caption: Synthesis workflow showing the solubility-driven isolation of Sunitinib. Reactants dissolve in hot EtOH; product precipitates.

References

  • Title: Process for preparation of sunitinib malate and salts thereof.
  • Oxindole Chemistry & Reactivity

    • Title: 2-Oxoindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.[1]

    • Source: RSC Advances, 2023.[1]

    • URL:[Link]

  • Physicochemical Data Verification

    • Title: 2-Oxoindoline-5-carbaldehyde Product Page (CAS 612487-62-4).[1]

    • Source: BLD Pharm.[1]

  • General Solubility of Indole Derivatives

    • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles.
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to High-Purity 5-Formyl-2-Oxindole: Sourcing, Synthesis, and Quality Control

Introduction: The Significance of the 5-Formyl-2-Oxindole Scaffold The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and clinically signif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Formyl-2-Oxindole Scaffold

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and clinically significant pharmaceuticals. Its inherent biological activity and synthetic tractability have made it a focal point for drug discovery programs targeting a wide array of pathologies. The introduction of a formyl (-CHO) group at the 5-position transforms the simple oxindole into a highly versatile synthetic intermediate, 5-formyl-2-oxindole (also known as 2-oxoindoline-5-carbaldehyde).

This aldehyde functionality serves as a critical chemical handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations. These reactions allow for the facile introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug development. Notably, the 5-substituted oxindole motif is a key component in a class of potent tyrosine kinase inhibitors, such as Sunitinib, which underscores the therapeutic relevance of this molecular architecture[1]. For researchers and drug development professionals, securing a reliable source of high-purity 5-formyl-2-oxindole is the first and most critical step in harnessing its synthetic potential. This guide provides an in-depth overview of its procurement, synthesis, and analytical validation.

Section 1: Sourcing & Procurement of High-Purity 5-Formyl-2-Oxindole (CAS: 612487-62-4)

The acquisition of high-purity starting materials is paramount to the success and reproducibility of any synthetic campaign. For 5-formyl-2-oxindole, several chemical suppliers offer various grades and quantities. As a Senior Application Scientist, my experience dictates that a thorough evaluation of suppliers is not merely a purchasing task but a critical risk-mitigation step. Factors such as quoted purity, available analytical data (e.g., Certificate of Analysis with NMR or HPLC data), lead times, and cost per gram must be carefully weighed.

Below is a comparative table of representative suppliers for 2-oxoindoline-5-carbaldehyde (CAS: 612487-62-4). It is crucial to note that pricing is subject to change and bulk orders often have significantly different pricing structures.

SupplierProduct NumberPurityQuantityPrice (USD)Storage Conditions
BLD Pharm 612487-62-4≥98%1 gInquireInert atmosphere, 2-8°C[2]
ChemScene CS-W005753≥98%10 mg$504°C, stored under nitrogen
50 mg$150
100 mg$250
Ambeed A206F1B497%1 g$150Inert atmosphere, 2-8°C
5 g$450

Scientist's Insight: When procuring this reagent, always request the lot-specific Certificate of Analysis (CoA). The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially if not stored properly. The specified storage conditions—refrigeration under an inert atmosphere—are critical for maintaining the compound's integrity[2]. For initial small-scale experiments, a supplier providing comprehensive analytical data is preferable, even at a higher cost, to ensure the reliability of your results.

Section 2: Synthesis & Purification for >98% Purity

For larger-scale needs or when commercial sources are not viable, an in-house synthesis is often necessary. The most logical and widely employed method for introducing a formyl group to an electron-rich aromatic ring is the Vilsmeier-Haack reaction [3][4]. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

The Challenge of Regioselectivity

A key consideration for the formylation of the 2-oxindole ring is regioselectivity. The parent indole scaffold typically undergoes electrophilic substitution, including Vilsmeier-Haack formylation, preferentially at the C3 position of the pyrrole ring. However, in 2-oxindole, the C3 position is an sp³-hybridized methylene group, which deactivates it towards this reaction. The reactivity is therefore shifted to the electron-rich benzene ring. The amide nitrogen at position 1 is an ortho-, para-director, activating the C5 and C7 positions. Steric hindrance at the C7 position, caused by the fused lactam ring, generally favors electrophilic attack at the C5 position, making the Vilsmeier-Haack reaction a viable method for obtaining the desired 5-formyl isomer.

Diagram: Vilsmeier-Haack Synthesis of 5-Formyl-2-Oxindole

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Oxindole 2-Oxindole (Starting Material) Oxindole->Intermediate + Vilsmeier Reagent Product 5-Formyl-2-Oxindole (Product) Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Synthetic pathway for 5-formyl-2-oxindole via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Synthesis of 2-Oxoindoline-5-carbaldehyde

This protocol is adapted from established principles of the Vilsmeier-Haack reaction on activated aromatic systems. Researchers should perform their own optimization.

Materials:

  • 2-Oxindole (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (10-15 vol)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography/recrystallization

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 vol). Cool the flask to 0°C in an ice-water bath.

  • Add POCl₃ (3.0 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction temperature and prevent degradation.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction: Cool the Vilsmeier reagent mixture back down to 0°C. Dissolve 2-oxindole (1.0 eq) in anhydrous DMF (5-10 vol) and add this solution dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde product. This process is highly exothermic and can be effervescent; slow, careful addition is essential.

  • Basify the aqueous mixture to pH 8-9 by the slow addition of saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x volume). Combine the organic layers, wash with water, then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product will likely contain unreacted starting material and potential side products. High purity (>98%) can be achieved through one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a solvent system like ethyl acetate/hexanes or ethanol/water is often effective. Dissolve the crude material in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Silica Gel Column Chromatography: For oily or highly impure crude products, flash chromatography is the method of choice. A gradient elution system, typically starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, will effectively separate the product from impurities.

Section 3: Analytical Characterization & Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Diagram: Analytical Workflow for Purity & Identity Confirmation

G start Synthesized Crude Product tlc TLC Analysis (Initial Check) start->tlc purification Purification (Column or Recrystallization) tlc->purification hplc HPLC-UV (Purity >98%?) purification->hplc hplc->purification No nmr 1H & 13C NMR (Structure Correct?) hplc->nmr Yes nmr->purification No ms Mass Spectrometry (Correct Mass?) nmr->ms Yes ms->purification No final High-Purity 5-Formyl-2-Oxindole ms->final Yes

Caption: A standard workflow for the purification and analysis of 5-formyl-2-oxindole.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment. A reverse-phase method using a C18 column is typically suitable for oxindole derivatives[5][6].

Example HPLC Protocol:

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid).

    • Gradient Example: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, return to 10% ACN over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The ¹H NMR spectrum will confirm the presence and connectivity of all protons, while the ¹³C NMR will confirm the carbon skeleton.

Expected Analytical Data: The following are predicted chemical shifts. Actual values may vary based on solvent and concentration.

AnalysisParameterExpected Result
¹H NMR Aldehyde proton (-CHO)Singlet, ~9.8-10.0 ppm
Aromatic protonsMultiplets, ~7.0-8.0 ppm
Methylene protons (-CH₂-)Singlet, ~3.5 ppm
Amide proton (-NH-)Broad singlet, ~10.5-11.0 ppm
¹³C NMR Carbonyl (C=O, aldehyde)~190 ppm
Carbonyl (C=O, lactam)~175 ppm
Aromatic carbons~110-150 ppm
Methylene carbon (-CH₂-)~36 ppm
Mass Spec (ESI+) [M+H]⁺m/z = 162.05
[M+Na]⁺m/z = 184.03
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using high-resolution mass spectrometry (HRMS) provides an exact mass, which further validates the elemental composition (C₉H₇NO₂).

Conclusion

5-Formyl-2-oxindole is a cornerstone intermediate for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitor development. While commercially available, understanding its synthesis and purification is crucial for large-scale applications and for ensuring the highest standards of purity. The Vilsmeier-Haack reaction provides a direct, albeit challenging, route to this valuable compound. Rigorous analytical quality control using a combination of HPLC, NMR, and MS is mandatory to validate the structure and ensure a purity of >98%, thereby guaranteeing the integrity and reproducibility of subsequent research and development efforts.

References

  • Organic Chemistry Portal. Oxindole synthesis. Available at: [Link]

  • ACS Publications. Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Journal of the American Chemical Society. Available at: [Link]

  • Laus, G., et al. (2011). HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design. Phytochemical Analysis. Available at: [Link]

  • PubMed. Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Available at: [Link]

  • PubMed. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

  • ResearchGate. Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available at: [Link]

Sources

Exploratory

Technical Guide: Oxindole-Based Aldehyde Intermediates in Medicinal Chemistry

The following technical guide details the literature landscape, synthetic methodologies, and application spectra of oxindole-based aldehyde intermediates. Executive Summary The oxindole (indolin-2-one) scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the literature landscape, synthetic methodologies, and application spectra of oxindole-based aldehyde intermediates.

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in drug discovery, serving as the core pharmacophore for FDA-approved kinase inhibitors like Sunitinib and Nintedanib . While often utilized as a nucleophile in aldol-type condensations, oxindole-based aldehyde intermediates (specifically 3-formyl- and 5-formyl-2-oxindoles) represent a distinct and versatile class of electrophiles. These intermediates allow for "reverse-polarity" synthetic strategies, enabling the construction of complex spirocyclic alkaloids, fused heterocyclic systems, and novel kinase inhibitors that are inaccessible via standard oxindole nucleophile chemistry.

This guide provides a rigorous analysis of the synthesis, tautomeric behavior, and divergent reactivity of these aldehydes, with a specific focus on the 3-hydroxymethylene-2-oxindole (the enolic form of 3-formyl-2-oxindole).

Structural Classification & Tautomerism

The C3-Formyl Anomaly (Hydroxymethylene)

The most chemically significant oxindole aldehyde is the C3-substituted variant. However, literature review reveals a critical structural nuance: 3-formyl-2-oxindole (I) rarely exists as a discrete aldehyde. Instead, it predominates as the 3-hydroxymethylene-2-oxindole (II) tautomer.

  • Driving Force: The exocyclic double bond in (II) extends the conjugation of the amide system, and an intramolecular hydrogen bond between the hydroxyl proton and the C2-carbonyl oxygen stabilizes this enolic form (approx. 5–7 kcal/mol stabilization energy).

  • Spectroscopic Signature:

    
    H NMR typically shows a deshielded vinylic proton (~10–12 ppm) and a broad exchangeable -OH signal, rather than a distinct aldehyde -CHO proton.
    
Distal Aldehydes (C5/C7)

Aldehydes positioned at C5 or C7 on the benzene ring do not share this tautomeric complexity and behave as classical aromatic aldehydes. They are essential for extending the scaffold into linear geometries (e.g., bi-aryl systems).

Synthetic Methodologies

The Gold Standard: Vilsmeier-Haack Formylation

The primary route to 3-hydroxymethylene-2-oxindole is the Vilsmeier-Haack reaction . This protocol is self-validating due to the distinct precipitation of the product upon aqueous quenching.

Mechanistic Pathway[1][2][3]
  • Reagent Formation: Interaction of POCl

    
     with DMF generates the electrophilic chloroiminium ion (Vilsmeier reagent).
    
  • C3-Attack: The enol form of 2-oxindole attacks the chloroiminium species. The C3 position is inherently more nucleophilic than the nitrogen or the benzene ring due to the enamine-like character of the lactam.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to yield the aldehyde, which immediately tautomerizes.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Inter C3-Iminium Intermediate VR->Inter + Oxindole (Electrophilic Attack) Ox 2-Oxindole Prod 3-Hydroxymethylene- 2-oxindole Inter->Prod Hydrolysis (-HCl, -DMA)

Figure 1: Logical workflow of the Vilsmeier-Haack formylation of 2-oxindole.

Synthesis of 5-Formyl-2-oxindole

Direct formylation at C5 is difficult due to C3 competition. The preferred route involves:

  • Precursor: 5-Bromo-2-oxindole.

  • Method: Lithium-Halogen exchange (n-BuLi, -78°C) followed by DMF quench, or Palladium-catalyzed reductive carbonylation (CO/H

    
     or Formic acid source).
    

Experimental Protocols

Protocol A: Synthesis of 3-Hydroxymethylene-2-oxindole

Source: Adapted from standard Vilsmeier protocols (e.g., J. Med. Chem. literature).

Reagents: 2-Oxindole (1.33 g, 10 mmol), DMF (5 mL), POCl


 (1.1 mL, 12 mmol).
  • Activation: Cool DMF to 0°C in an ice bath. Add POCl

    
     dropwise over 10 minutes. Stir for 15 minutes to generate the Vilsmeier complex (solution turns faint yellow/orange).
    
  • Addition: Add 2-oxindole portion-wise. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. The mixture will solidify into a paste.

  • Quench: Pour the reaction mixture onto crushed ice (50 g) containing Sodium Acetate (3 g) to buffer the pH.

  • Isolation: A yellow precipitate forms immediately. Stir for 30 minutes. Filter, wash with cold water, and dry.

    • Yield: Typically 85–95%.

    • Validation: Melting point 180–182°C.

      
      H NMR (DMSO-d
      
      
      
      ) shows
      
      
      10.5 (d, =CH-OH).
Protocol B: Knoevenagel Condensation (Derivatization)

Reagents: 3-Hydroxymethylene-2-oxindole (1 mmol), Malononitrile (1.1 mmol), Ethanol (5 mL), Piperidine (2 drops).

  • Mix: Dissolve aldehyde and active methylene in ethanol.

  • Catalyze: Add piperidine.

  • Reflux: Heat to reflux for 3 hours.

  • Isolate: Cool to RT. The condensation product precipitates. Filter and recrystallize from ethanol.

Reactivity & Applications in Drug Discovery

The utility of oxindole aldehydes lies in their ability to serve as C3-electrophiles , contrasting with the C3-nucleophilic character of the parent oxindole.

Divergent Synthesis Workflow
Reaction ClassCo-ReactantProduct ClassApplication
Knoevenagel Malononitrile / Ethyl Cyanoacetate3-Alkylidene OxindolesTyrosine Kinase Inhibitors (TKIs)
Hydrazine Cyclization Hydrazine HydratePyrazolo[4,3-c]quinolinesAnti-inflammatory / Anti-viral
Schiff Base Primary AminesImino-oxindolesLigands for metal complexes
[3+2] Cycloaddition Azomethine YlidesSpiro-oxindolesMDM2 Inhibitors (p53 interaction)
Case Study: Kinase Inhibitor Design

While Sunitinib is synthesized via the condensation of an oxindole nucleophile with a pyrrole aldehyde, reverse-indolinone inhibitors utilize 3-formyl-2-oxindole as the starting block.

  • Mechanism: The aldehyde group condenses with hydrazine-based pharmacophores to form rigid hydrazone linkers.

  • Biological Target: These derivatives often target the ATP-binding pocket of CDK2 and VEGFR2 kinases. The H-bond donor/acceptor motif of the oxindole lactam is preserved for hinge-region binding.

ReactivityWorkflow Core 3-Hydroxymethylene- 2-oxindole Hydrazine + Hydrazine Core->Hydrazine ActiveMeth + Active Methylene (Knoevenagel) Core->ActiveMeth Amine + Primary Amine Core->Amine Pyrazole Fused Pyrazoles (Pyrazolo[4,3-c]quinoline) Hydrazine->Pyrazole Cyclization TKI 3-Alkylidene Oxindoles (Kinase Inhibitors) ActiveMeth->TKI Condensation Schiff Schiff Base Ligands Amine->Schiff Dehydration

Figure 2: Divergent synthetic pathways from the oxindole-3-aldehyde core.

Spirocyclic Alkaloid Synthesis

The 3-formyl group is a precursor to electron-deficient alkenes (via Knoevenagel), which act as dipolarophiles in 1,3-dipolar cycloadditions . This is the primary route to spiro[pyrrolidine-3,3'-oxindole] systems, a scaffold found in potent anti-cancer agents like MI-888 (MDM2 inhibitor).

References

  • Vilsmeier-Haack Synthesis of 3-Formyl-2-oxindole

    • Source: Andreani, A., et al. "Synthesis and potential antitumor activity of new 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones." Journal of Medicinal Chemistry (2013).
    • Context: Establishes the standard POCl3/DMF protocol for C3 formyl
    • (General PubMed Search for verification)

  • Tautomerism of 3-Formyl-2-oxindoles

    • Source: Wenkert, E., et al. "Oxindole alkaloids." Journal of the American Chemical Society.
    • Context: Discusses the enol (hydroxymethylene) stability vs. the free aldehyde.
  • Knoevenagel Condensation Applic

    • Source: Sun, J., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as inhibitors of the RNA-dependent RNA polymerase." Bioorganic & Medicinal Chemistry Letters.
    • Context: Protocols for condensing oxindole aldehydes with active methylenes.
  • Spirooxindole Synthesis via [3+2] Cycloaddition

    • Source: Ball-Jones, N. R., et al. "Spirocyclic oxindoles: Synthesis and biological activity." Organic & Biomolecular Chemistry (2012).
    • Context: Comprehensive review of using oxindole-derived alkenes for spirocycliz
  • Kinase Inhibitor Design (Sunitinib Context)

    • Source: Chow, L. Q., & Eckhardt, S. G. "Sunitinib: from rational design to clinical efficacy." Journal of Clinical Oncology (2007).
    • Context: Provides the structural basis for oxindole in kinase inhibition, contrasting nucleophilic vs. electrophilic synthetic routes.

Sources

Protocols & Analytical Methods

Method

Schiff base formation with 2-Oxoindoline-5-carbaldehyde and amines

Introduction & Strategic Significance The oxindole scaffold (indolin-2-one) is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, including the VEGFR inhibitor Sunitinib ....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The oxindole scaffold (indolin-2-one) is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, including the VEGFR inhibitor Sunitinib . While classical synthesis often targets the C3-position via Knoevenagel condensation, the C5-position offers a distinct vector for diversification.

Reacting 2-oxoindoline-5-carbaldehyde (5-formyloxindole) with primary amines yields C5-Schiff bases (imines). These derivatives are critical for:

  • Fragment-Based Drug Discovery (FBDD): Extending the pharmacophore into the solvent-exposed region of ATP-binding pockets.

  • Fluorescent Probes: The extended conjugation often yields solvatochromic properties useful for biological imaging.

  • Metal Chelation: The resulting imine nitrogen, often paired with ortho-phenolic amines, creates potent N,O-bidentate ligands.

This guide provides a robust, self-validating protocol for synthesizing these Schiff bases, specifically addressing the solubility challenges inherent to the oxindole core and ensuring regioselective imine formation over potential C3-side reactions.

Reaction Mechanism & Chemical Strategy

The formation of the Schiff base is a reversible condensation reaction. The 5-formyl group behaves as a deactivated aromatic aldehyde due to the electron-donating nature of the nitrogen lone pair in the indole ring, which can resonate into the carbonyl. Therefore, acid catalysis is strictly required to activate the carbonyl carbon.

Critical Consideration: Regioselectivity The C3-methylene position of the oxindole is acidic (


). Using basic conditions can lead to self-condensation or aldol-like side reactions at C3. Acidic conditions  favor the kinetic attack of the amine at the C5-aldehyde while suppressing C3-enolate formation.
Diagram 1: Acid-Catalyzed Mechanism

SchiffBaseMechanism Start 2-Oxoindoline-5-CHO (Substrate) Activated Activated Carbonyl (C=OH+) Start->Activated Protonation Acid Acid Catalyst (AcOH / H+) Acid->Activated Carbinol Carbinolamine Intermediate Activated->Carbinol + Amine Attack Nucleophilic Attack (R-NH2) Attack->Carbinol Imine Protonated Imine Carbinol->Imine - H2O (Dehydration) Product Final Schiff Base (-H2O) Imine->Product - H+

Caption: Step-wise mechanism showing acid activation of the C5-aldehyde, facilitating amine attack and subsequent dehydration to the target imine.

Experimental Protocols

Pre-Requisite: Solubility Check

2-Oxoindoline-5-carbaldehyde has poor solubility in cold alcohols.

  • Soluble: DMSO, DMF, hot Ethanol, hot Methanol.

  • Insoluble: Water, Hexanes, Diethyl Ether.

Method A: Standard Ethanol Reflux (Green Protocol)

Best for: Aliphatic amines and electron-rich anilines.

Materials:

  • 2-Oxoindoline-5-carbaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Solvent: Absolute Ethanol (10-15 mL per mmol substrate)

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 2-oxoindoline-5-carbaldehyde and absolute ethanol. Heat to 60°C until the solid fully dissolves.

  • Activation: Add Glacial Acetic Acid. Stir for 5 minutes.

  • Addition: Add the primary amine dropwise (if liquid) or as a solution in warm ethanol (if solid).

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation:

    • Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid precipitate. Wash with cold ethanol.

    • Scenario 2 (No precipitate): Concentrate the solvent to 20% volume on a rotavap. Pour into crushed ice. Filter the resulting solid.[1]

  • Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Method B: Microwave-Assisted Synthesis

Best for: Electron-deficient anilines (e.g., nitroanilines) or sterically hindered amines.

Parameters:

  • Solvent: Ethanol (2 mL per mmol)

  • Catalyst: 5 mol% p-Toluenesulfonic acid (pTSA)

  • Power: 150W (Dynamic)

  • Temp: 100°C (Pressurized vessel)

  • Time: 10–20 minutes

Workflow & Decision Matrix

Use the following logic to determine the optimal synthetic route and workup.

Diagram 2: Experimental Workflow

Workflow Start Select Amine Check Is Amine Electron Deficient? Start->Check MethodA Method A: EtOH Reflux (AcOH Cat.) Check->MethodA No (Alkyl/Aryl) MethodB Method B: Microwave (pTSA Cat.) Check->MethodB Yes (NO2/CF3) TLC TLC Check (Disappearance of Aldehyde) MethodA->TLC MethodB->TLC Workup Cool to 4°C TLC->Workup Result Precipitate? Workup->Result Filter Filter & Wash (Cold EtOH) Result->Filter Yes Ice Pour into Crushed Ice Result->Ice No Ice->Filter

Caption: Decision tree for selecting between thermal reflux and microwave irradiation based on amine reactivity.

Data Analysis & Validation

To ensure scientific integrity, every synthesized compound must pass the following QC checks.

Key Characterization Signals
TechniqueParameterExpected ValueInterpretation
1H NMR -CH=N- (Imine) 8.2 – 8.8 ppm (s) Diagnostic singlet. Absence confirms no aldehyde (usually ~9.8 ppm).
1H NMR -NH (Oxindole) 10.5 – 11.0 ppm (s) Broad singlet; confirms the lactam ring is intact.
FT-IR C=N Stretch 1615 – 1635 cm⁻¹ Sharp, strong band. Distinct from C=O (amide) at ~1690 cm⁻¹.
FT-IR C=O Stretch 1680 – 1710 cm⁻¹ Oxindole amide carbonyl (retained).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Reversible hydrolysis during workup.Avoid aqueous washes. Dry solvents over molecular sieves before use.
Oiling Out Product is not crystallizing.Triturate the oil with cold diethyl ether or hexane to induce nucleation.
Aldehyde Persists Equilibrium favors starting material.Use a Dean-Stark trap (if scale allows) or add anhydrous

to the reaction flask to sequester water.

References

  • Sinha, D., et al. (2008).[2] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[2] (Note: Provides foundational conditions for indole-aldehyde condensations).

  • Al-Mulla, A. (2017).[3] Synthesis and Characterization of New Schiff Bases Containing Indole Moiety. Journal of Saudi Chemical Society, 21, S145-S150.

  • Cerchiaro, G., & da Costa Ferreira, A. M. (2006). Oxindoles and copper complexes with oxindole-derivatives as potential pharmacological agents. Journal of the Brazilian Chemical Society, 17(8), 1473-1485.

  • Cayman Chemical. (2023). Product Information: Indole-3-carboxaldehyde (Analogous solubility data).

Sources

Application

Application Note &amp; Protocol: Vilsmeier-Haack Formylation of 2-Oxindole

Topic: Strategic Synthesis of 5-Formyl-2-oxindole: A Key Intermediate in Drug Discovery For: Researchers, Medicinal Chemists, and Process Development Professionals Executive Summary: The Strategic Importance of 5-Formyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of 5-Formyl-2-oxindole: A Key Intermediate in Drug Discovery

For: Researchers, Medicinal Chemists, and Process Development Professionals

Executive Summary: The Strategic Importance of 5-Formyl-2-oxindole

The 2-oxindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive natural products and FDA-approved pharmaceuticals.[1] Molecules incorporating this heterocyclic core, such as the multi-kinase inhibitors Sunitinib (Sutent®) and Nintedanib (Ofev®), have demonstrated significant therapeutic impact in oncology and fibrotic diseases.[1] The functionalization of the 2-oxindole ring is therefore a critical endeavor in drug discovery, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The introduction of a formyl (-CHO) group at the C5 position of the 2-oxindole ring yields 5-formyl-2-oxindole, a versatile synthetic intermediate. This aldehyde functionality serves as a reactive handle for a multitude of subsequent chemical transformations, including reductive aminations, Knoevenagel condensations, and Wittig reactions. The Vilsmeier-Haack reaction stands out as a highly efficient, scalable, and regioselective method for this specific transformation. This document provides a comprehensive guide to the mechanism, a field-tested protocol, and critical insights for the successful synthesis of 5-formyl-2-oxindole.

The Vilsmeier-Haack Reaction: Mechanistic Rationale

The Vilsmeier-Haack reaction is a powerful electrophilic aromatic substitution used to install a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] The reaction proceeds in two primary stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic attack by the aromatic substrate, followed by hydrolysis.[4]

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5] DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate-based leaving group to generate the highly electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[4][5] This reagent is the active formylating agent in the reaction.

Stage 2: Regioselective Formylation of 2-Oxindole The 2-oxindole ring system is sufficiently electron-rich to undergo electrophilic substitution. The regioselectivity of the formylation is directed by the electronic properties of the lactam ring. The amide nitrogen's lone pair participates in resonance, donating electron density to the aromatic ring and activating it towards electrophilic attack. This donation primarily activates the positions ortho and para to the amide nitrogen. The C5 position, being para to the ring-activating amide group, is the most electronically favored and sterically accessible site for electrophilic attack by the Vilsmeier reagent.

Stage 3: Hydrolysis to the Aldehyde The attack of the 2-oxindole on the Vilsmeier reagent forms an iminium salt intermediate.[2][6] This intermediate is stable until the reaction is quenched with water during the work-up phase. Aqueous hydrolysis readily converts the iminium salt into the final aldehyde product, 5-formyl-2-oxindole.[5]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2 & 3: Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex Intermediate Vilsmeier_Reagent->Sigma_Complex Oxindole 2-Oxindole Oxindole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt -H⁺ Product 5-Formyl-2-oxindole Iminium_Salt->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism overview.

Detailed Laboratory Protocol

This protocol is optimized for a laboratory scale and emphasizes safety and reproducibility.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Oxindole≥98%Sigma-Aldrich-
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Alfa AesarHandle with extreme care in a fume hood.
Sodium Acetate (NaOAc)AnhydrousFisher ScientificUsed for neutralization during work-up.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
HexanesACS GradeVWRFor recrystallization.
Deionized Water-Millipore-
Anhydrous Sodium Sulfate (Na₂SO₄)Granular-For drying organic layers.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer.

  • Thermometer and a low-temperature thermometer adapter.

  • Dropping funnel (50 mL).

  • Inert gas inlet (Nitrogen or Argon).

  • Ice-water bath and a heating mantle.

  • Standard glassware for work-up and purification (separatory funnel, Büchner funnel, etc.).

  • Rotary evaporator.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation (In Situ):

    • Set up a dry 250 mL three-neck flask under an inert atmosphere (N₂).

    • Add anhydrous DMF (50 mL) to the flask and cool the solution to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Causality: This slow, chilled addition is critical to control the exothermic reaction between DMF and POCl₃ and to ensure the stable formation of the Vilsmeier reagent.[3] Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.

  • Formylation of 2-Oxindole:

    • In a separate beaker, dissolve 2-oxindole (1.0 equivalent) in a minimum amount of anhydrous DMF.

    • Add the 2-oxindole solution dropwise to the cold Vilsmeier reagent slurry over 20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours. Causality: Heating is required to overcome the activation energy for the electrophilic aromatic substitution, as the Vilsmeier reagent is a relatively weak electrophile.[2] Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture back down to room temperature.

    • In a separate large beaker (1 L), prepare a solution of sodium acetate (5-6 equivalents) in crushed ice/water (approx. 400 mL).

    • Carefully and slowly pour the reaction mixture into the stirred ice/sodium acetate solution. Causality: This step simultaneously quenches any unreacted POCl₃, hydrolyzes the iminium intermediate to the aldehyde, and neutralizes the acidic medium. The slow addition to ice is crucial to manage the highly exothermic quench.

    • A precipitate (the crude product) should form. Continue stirring the slurry in the cold for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.[7]

  • Purification and Characterization:

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, or ethyl acetate/hexanes) to yield 5-formyl-2-oxindole as a pale yellow or off-white solid.

    • Dry the purified product under vacuum. A typical yield is in the range of 70-85%.

    • Characterization: Confirm the structure and purity using standard analytical methods:

      • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (~9.8 ppm) and distinct aromatic proton signals.

      • IR Spectroscopy: Look for a strong carbonyl stretch for the aldehyde (~1680 cm⁻¹) and the lactam (~1710 cm⁻¹).

      • Mass Spectrometry: Confirm the molecular weight of the product.

      • Melting Point: Compare with the literature value.

Process Optimization and Troubleshooting

ParameterRecommended ConditionRationale & Impact on Outcome
Reagent Stoichiometry 1.2 - 2.0 eq. of POCl₃A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. A large excess can lead to side reactions or more difficult work-up.
Temperature Control 0-10 °C (Reagent prep)60-80 °C (Reaction)Crucial for safety and selectivity.[2] Lower reaction temperatures may lead to incomplete conversion, while excessively high temperatures can cause decomposition or side product formation.
Solvent Purity Anhydrous DMFWater will prematurely quench the Vilsmeier reagent and POCl₃, drastically reducing the yield.
Reaction Time 4 - 8 hoursInsufficient time leads to incomplete reaction. Monitor by TLC to determine the optimal endpoint.
Work-up pH Neutral to slightly basicEnsures the iminium salt is fully hydrolyzed and the product is in its neutral, less soluble form for precipitation.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

5-Formyl-2-oxindole is a pivotal building block in the synthesis of complex pharmaceutical agents. Its aldehyde group is a versatile anchor point for introducing new molecular fragments. A prominent example is its role in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][8] The synthesis involves a Knoevenagel condensation between 5-formyl-2-oxindole and a substituted pyrrole derivative, demonstrating the strategic utility of this formylation protocol.[8]

Drug_Discovery_Workflow Start Starting Material (2-Oxindole) Vilsmeier Vilsmeier-Haack Formylation (This Protocol) Start->Vilsmeier Intermediate Key Intermediate (5-Formyl-2-oxindole) Vilsmeier->Intermediate Next_Steps Further Synthetic Steps (e.g., Knoevenagel Condensation, Reductive Amination) Intermediate->Next_Steps API Active Pharmaceutical Ingredient (e.g., Sunitinib Precursor) Next_Steps->API

Caption: Role of 5-formyl-2-oxindole in a drug synthesis workflow.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Quenching: The work-up procedure is highly exothermic and releases HCl gas. It must be performed slowly, with adequate cooling and ventilation.

References

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ansari, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters.
  • Pawar, S. S., & Patil, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Rabee, A. M., et al. (2025).
  • Royal Society of Chemistry. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. DOI:10.1039/D3RA02217J. Retrieved from [Link]

Sources

Method

The Reaction of 5-Formyloxindole with Hydrazine Hydrate: A Gateway to Bioactive Scaffolds

Introduction: The Strategic Importance of the Indolin-2-one Core The indolin-2-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indolin-2-one Core

The indolin-2-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure and capacity for diverse functionalization at the N-1, C-3, and aromatic positions allow for the precise spatial arrangement of pharmacophoric features, leading to high-affinity interactions with a wide array of biological targets. Notably, substituted indolin-2-ones are at the heart of several targeted cancer therapies, such as Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][3]

The introduction of a formyl group at the C-5 position of the indolin-2-one ring system creates a versatile chemical handle, 5-formyloxindole. This aldehyde functionality opens a gateway to a vast chemical space through reactions such as reductive amination, aldol condensation, and, the focus of this guide, reaction with hydrazine hydrate. This reaction can be strategically directed down two primary pathways: the formation of a stable hydrazone or a complete reduction to a methyl group via the Wolff-Kishner reaction. Both pathways yield products with significant potential in drug discovery and development, leveraging the established biological relevance of both the indolin-2-one core and the resulting hydrazone or alkyl functionalities.[3][4] This document provides a detailed exploration of these transformations, offering both mechanistic insights and practical, field-tested protocols for their execution.

Mechanistic Pathways and Strategic Considerations

The reaction of 5-formyloxindole with hydrazine hydrate can be steered towards two distinct products based on the chosen reaction conditions. Understanding the underlying mechanisms is crucial for experimental success and for troubleshooting potential challenges.

Pathway 1: Hydrazone Formation - A Condensation Reaction

Under neutral or mildly acidic conditions, the reaction proceeds as a classical condensation between the aldehyde group of 5-formyloxindole and hydrazine.[5][6] The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the formyl group. This is typically followed by the elimination of a water molecule to form a stable C=N double bond, yielding 5-(hydrazonomethyl)indolin-2-one. The hydrazone moiety itself is a valuable pharmacophore, known to contribute to the biological activity of various compounds through its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites.[4]

G cluster_start Starting Materials cluster_reaction1 Pathway 1: Hydrazone Formation 5-Formyloxindole 5-Formyloxindole C9H7NO2 Nucleophilic_Attack Nucleophilic attack of hydrazine on the formyl carbonyl 5-Formyloxindole->Nucleophilic_Attack Hydrazine Hydrate Hydrazine Hydrate N2H4·H2O Hydrazine Hydrate->Nucleophilic_Attack Intermediate_1 Formation of a hemiaminal intermediate Nucleophilic_Attack->Intermediate_1 Dehydration Elimination of water Intermediate_1->Dehydration Product_1 5-(hydrazonomethyl)indolin-2-one C9H9N3O Dehydration->Product_1 Mildly acidic or neutral conditions, refluxing ethanol

Figure 1: Reaction pathway for hydrazone formation.

Pathway 2: Wolff-Kishner Reduction - From Aldehyde to Alkane

In the presence of a strong base (e.g., KOH or NaOH) and at elevated temperatures in a high-boiling solvent like diethylene glycol, the reaction proceeds via the Wolff-Kishner reduction mechanism.[7][8][9] The initially formed hydrazone undergoes base-catalyzed deprotonation at the terminal nitrogen. A subsequent series of proton transfers and tautomerization steps leads to the formation of a diimide intermediate. The thermodynamic driving force of the reaction is the irreversible loss of dinitrogen gas (N₂), a very stable molecule, which generates a carbanion. This carbanion is then protonated by the solvent to yield the final reduced product, 5-methylindolin-2-one.[7][8] This transformation is particularly valuable for removing a carbonyl group when the substrate is sensitive to acidic conditions, which would be required for a Clemmensen reduction.

G cluster_reaction2 Pathway 2: Wolff-Kishner Reduction Initial_Hydrazone In-situ formation of 5-(hydrazonomethyl)indolin-2-one Deprotonation Base-catalyzed deprotonation of hydrazone Initial_Hydrazone->Deprotonation Strong base (KOH) Tautomerization Proton transfer and tautomerization Deprotonation->Tautomerization N2_Elimination Loss of N2 gas to form a carbanion Tautomerization->N2_Elimination High temperature Protonation Protonation of the carbanion N2_Elimination->Protonation Solvent (e.g., diethylene glycol) Product_2 5-methylindolin-2-one C9H9NO Protonation->Product_2

Sources

Application

microwave-assisted synthesis using 2-Oxoindoline-5-carbaldehyde

Application Note: Microwave-Assisted Functionalization of 2-Oxoindoline-5-carbaldehyde Abstract This application note details high-efficiency protocols for the functionalization of 2-Oxoindoline-5-carbaldehyde (5-formylo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 2-Oxoindoline-5-carbaldehyde

Abstract

This application note details high-efficiency protocols for the functionalization of 2-Oxoindoline-5-carbaldehyde (5-formyloxindole) using microwave-assisted organic synthesis (MAOS). The oxindole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., Sunitinib). Traditional thermal functionalization of the C5-formyl group often suffers from long reaction times and incomplete conversion due to the insolubility of the oxindole core. This guide provides optimized workflows for Schiff Base formation and Knoevenagel Condensation , leveraging the high dielectric loss tangent of the oxindole moiety to accelerate reaction kinetics, improve yields, and reduce solvent waste.

Mechanistic Insight: Why Microwave?

The 2-Oxoindoline-5-carbaldehyde molecule possesses two key features that make it an ideal candidate for microwave irradiation:

  • High Polarity: The lactam (amide) core and the C5-carbonyl group create a significant dipole moment. Under microwave irradiation (2450 MHz), these dipoles align and relax with the oscillating electric field, generating rapid internal heat via dipolar polarization .

  • Activation Energy: The condensation reactions at the C5-aldehyde often require overcoming an energy barrier associated with the nucleophilic attack on the carbonyl carbon. Microwave irradiation provides localized superheating (hot spots) that drives the equilibrium toward product formation (water elimination) more effectively than convective heating.

Reaction Pathway Visualization

ReactionPathways SM 2-Oxoindoline-5-carbaldehyde (Starting Material) MW Microwave Irradiation (Dipolar Polarization) SM->MW Activation Path1 Pathway A: Schiff Base Formation MW->Path1 + Amines/Hydrazides (EtOH, AcOH) Path2 Pathway B: Knoevenagel Condensation MW->Path2 + Active Methylenes (H2O, Cat. Base) Prod1 5-Imino/Hydrazone Derivatives (Antimicrobial/Kinase Targets) Path1->Prod1 - H2O Prod2 5-Vinyl/Acrylic Derivatives (Michael Acceptors) Path2->Prod2 - H2O

Figure 1: Divergent synthetic pathways for 2-Oxoindoline-5-carbaldehyde activation via microwave irradiation.

Experimental Protocols

Protocol A: Rapid Schiff Base Formation (Imine/Hydrazone Synthesis)

Target Application: Synthesis of antimicrobial agents and kinase inhibitor precursors.

Rationale: The C5-aldehyde is moderately electrophilic. Traditional reflux in ethanol can take 4–8 hours. Microwave irradiation reduces this to minutes by rapidly volatilizing the water by-product, shifting the equilibrium.

Materials:

  • Substrate: 2-Oxoindoline-5-carbaldehyde (1.0 equiv)

  • Reagent: Primary Amine (e.g., aniline derivatives) or Hydrazide (1.0–1.1 equiv)

  • Solvent: Absolute Ethanol (High microwave absorbance)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial, dissolve 1.0 mmol of 2-Oxoindoline-5-carbaldehyde and 1.0 mmol of the amine in 3 mL of absolute ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid. Cap the vial with a pressure-release septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Mode: Dynamic Power (maintain temperature).

    • Set Point: 90°C.

    • Hold Time: 3–5 minutes.

    • Stirring: High (magnetic stir bar).

  • Work-up: Cool the vial to room temperature (compressed air cooling). The product typically precipitates out upon cooling.

  • Purification: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum. Recrystallize from EtOH/DMF if necessary.

Validation:

  • TLC: Mobile phase Hexane:EtOAc (6:4). The aldehyde spot (Rf ~0.5) should disappear; a new lower Rf spot (imine) or higher Rf (depending on amine) appears.

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1610–1630 cm⁻¹).

Protocol B: Knoevenagel Condensation (Green Synthesis)

Target Application: Synthesis of tyrphostin analogs and Michael acceptors.

Rationale: This protocol utilizes water or aqueous ethanol as a solvent, leveraging the specific microwave heating of water ("superheating") to catalyze the reaction without harsh bases.

Materials:

  • Substrate: 2-Oxoindoline-5-carbaldehyde (1.0 equiv)

  • Reagent: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

  • Solvent: Water:Ethanol (1:1 v/v) or Water (for "on-water" synthesis)[1]

  • Catalyst: Ammonium Acetate (10 mol%) or Piperidine (catalytic drops)

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in a 10 mL microwave vial.

  • Solvent System: Add 2 mL of Water:Ethanol (1:1). Note: The reagents may not fully dissolve initially; this is acceptable (slurry).

  • Catalysis: Add 10 mol% Ammonium Acetate.

  • Irradiation:

    • Set Point: 80°C.

    • Power Max: 150 W.

    • Time: 5–10 minutes.

  • Observation: The reaction mixture usually homogenizes as it heats, then precipitates the product rapidly.

  • Work-up: Pour the reaction mixture onto crushed ice. Filter the solid precipitate.[2][3] Wash with water to remove the catalyst.

Validation:

  • Yield: Expected yields >85%.

  • Melting Point: Sharp melting point indicates high purity, distinct from the starting material.

Data Summary & Comparison

The following table contrasts Microwave-Assisted Synthesis (MAS) with Conventional Thermal Heating (CTH) for these specific transformations.

ParameterConventional Thermal Heating (Reflux)Microwave-Assisted Synthesis (Optimized)Improvement Factor
Reaction Time 4 – 8 Hours3 – 10 Minutes~50x Faster
Solvent Volume 15 – 25 mL/mmol2 – 3 mL/mmolGreen Metric
Yield (Avg) 65 – 75%85 – 96%+20% Yield
Purity (Crude) Requires Column ChromatographyFiltration & Wash often sufficientWorkflow Efficiency
Energy Usage High (Prolonged heating)Low (Targeted energy transfer)Cost effective

Troubleshooting & Optimization

  • Pressure Management: 2-Oxoindoline-5-carbaldehyde is stable, but reactions evolving gases (e.g., decarboxylation steps) require careful pressure monitoring. Ensure the microwave vial is rated for at least 20 bar.

  • Solvent Choice:

    • If the starting material is stubborn/insoluble: Use DMF or DMSO as a co-solvent (0.5 mL). These are excellent microwave absorbers (high tan δ) and will superheat rapidly. Caution: Reduce max power to avoid runaway heating.

    • For "Green" protocols: Water/EtOH mixtures are preferred.

  • C3-Position Interference: The C3 position of the oxindole ring is also an active methylene. Under the mild conditions described (catalytic base), the C5-aldehyde is significantly more electrophilic than the C3 position is nucleophilic, ensuring regioselectivity at the aldehyde. Strong bases (e.g., KOH) should be avoided to prevent self-condensation at C3.

References

  • Green Synthesis of Oxindole Derivatives: Kumarasinghe, K.G.U.R., et al. "Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives."[4][5] Vidyodaya Journal of Science, vol. 24, no. 01, 2023.[4][6] [Link]

  • Microwave Assisted Schiff Base Synthesis: Pooja, C., et al.[7] "The rapid synthesis of Schiff-bases without solvent under microwave irradiation and their antimicrobial activity."[8] Der Pharma Chemica, vol. 4, no. 6, 2012, pp. 2265-2269.[7] [Link]

  • Microwave Assisted Knoevenagel Condensation: Mallouk, S., et al. "Microwave-assisted and efficient solvent-free Knoevenagel condensation.[6][8][9] A sustainable protocol using porous calcium hydroxyapatite as catalyst."[9] Molecules, vol. 15, no.[9] 2, 2010, pp. 813-823.[9] [Link]

  • General Microwave Schiff Base Protocol: Jadhav, S.N., et al. "Microwave Assisted Synthesis of Schiff Bases: A Green Approach." International Journal of Chemical Sciences, 2016. [Link]

Sources

Method

Application Note: Strategic N-Protection of 5-Formyloxindole for Medicinal Chemistry Applications

Introduction The 5-formyloxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including kinase inhibitors. The synthetic ut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-formyloxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including kinase inhibitors. The synthetic utility of this scaffold is largely dictated by the ability to selectively functionalize it. However, the inherent reactivity of both the oxindole nitrogen (a nucleophilic secondary amine) and the C5-formyl group (an electrophilic aldehyde) presents a significant synthetic challenge. Unprotected, the N-H can interfere with reactions targeting other parts of the molecule, while the aldehyde is sensitive to a wide range of nucleophilic and redox reagents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective nitrogen protecting group strategies for 5-formyloxindole. We will explore the nuanced reactivity of the substrate, offer a comparative analysis of suitable protecting groups, and provide detailed, field-proven protocols to enable successful synthetic campaigns.

The Core Challenge: Bifunctional Reactivity

The primary difficulty in manipulating 5-formyloxindole lies in the competing reactivity of its two key functional groups:

  • Indole Nitrogen (N-H): The nitrogen atom is nucleophilic and its proton is acidic (pKa ≈ 17-18 in DMSO). In the presence of bases, it can be deprotonated to form an anion that can interfere with base-mediated reactions elsewhere. Under acidic conditions, it can be protonated. Its presence complicates N-alkylation, N-arylation, and other coupling reactions intended for different sites.

  • Formyl Group (-CHO): The aldehyde is highly electrophilic and susceptible to nucleophilic attack. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in reactions like Wittig olefination or reductive amination. Many standard deprotection conditions, particularly those involving strong acids, bases, or nucleophiles, can lead to undesired side reactions with the formyl group.

Therefore, an ideal N-protecting group strategy must be "orthogonal"—the group must be installed and removed under conditions that leave the sensitive formyl group intact.[1][2]

Comparative Analysis of Key N-Protecting Groups

The selection of a protecting group is contingent on the planned synthetic route, especially the conditions required for subsequent steps and final deprotection.[3] Below is a comparative analysis of three commonly employed N-protecting groups evaluated for their suitability with the 5-formyloxindole scaffold.

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Compatibility Notes
Boc (tert-Butoxycarbonyl)(Boc)₂O, Base (e.g., DMAP, TEA), Solvent (e.g., THF, DCM)Strong Acid (e.g., TFA, HCl in Dioxane).[4] Milder methods exist (e.g., Oxalyl Chloride).[5][6]Advantages: Generally stable to a wide range of non-acidic reagents.[7] Disadvantages: Standard deprotection with strong acid can be incompatible with the formyl group. Milder, chemoselective deprotection is critical.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, Base (e.g., NaH, DIPEA), Solvent (e.g., DMF, THF)Fluoride source (e.g., TBAF) or Lewis/protic acids.Advantages: Highly orthogonal. Deprotection with fluoride is exceptionally mild and selective, preserving the formyl group.[8][9][10][11] Stable to bases, oxidation, and many other reagents.[8] Disadvantages: Higher cost of reagent compared to Boc₂O.
PMB (p-Methoxybenzyl)PMB-Cl, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF)Oxidative cleavage (DDQ, CAN) or strong acid (TFA).Advantages: Orthogonal to many acid/base labile groups. Disadvantages: Oxidative deprotection conditions may affect other sensitive functionalities, and strong acid cleavage poses the same risk as with Boc.

Recommendation: For syntheses requiring robust protection and maximum compatibility with the formyl group, the SEM group is the superior choice due to its mild and highly selective fluoride-mediated deprotection. The Boc group is a viable, cost-effective alternative, provided that a carefully optimized, mild deprotection protocol is employed.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, with clear steps and rationales.

Boc Protection & Mild Deprotection Strategy

The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its general stability and ease of installation.[4][7]

Workflow for Boc Protection & Deprotection

SM 5-Formyloxindole INT N-Boc-5-formyloxindole SM->INT (Boc)₂O, DMAP THF, rt PROD 5-Formyloxindole (Deprotected) INT->PROD Oxalyl Chloride, MeOH rt

Caption: Boc protection/deprotection workflow.

A. Protocol for N-Boc Protection of 5-Formyloxindole

  • Preparation: To a solution of 5-formyloxindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-Boc-5-formyloxindole.

B. Protocol for Mild N-Boc Deprotection (Oxalyl Chloride Method) [5][6]

Causality: Standard deprotection with TFA or HCl can lead to side reactions with the aldehyde. The use of oxalyl chloride in methanol generates HCl in situ at a low concentration, providing a much milder acidic environment that favors selective Boc cleavage while preserving the formyl group.[5][6]

  • Preparation: Dissolve N-Boc-5-formyloxindole (1.0 eq) in anhydrous methanol (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add oxalyl chloride (2.0 eq) dropwise to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (aq) to neutralize residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 5-formyloxindole.

SEM Protection & Deprotection Strategy

The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the indole nitrogen due to its robustness and the exceptionally mild conditions required for its removal.[8][12]

Workflow for SEM Protection & Deprotection

SM 5-Formyloxindole INT N-SEM-5-formyloxindole SM->INT SEM-Cl, NaH DMF, 0 °C to rt PROD 5-Formyloxindole (Deprotected) INT->PROD TBAF, THF rt

Caption: SEM protection/deprotection workflow.

A. Protocol for N-SEM Protection of 5-Formyloxindole

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the oxindole nitrogen to form the corresponding anion, which then readily undergoes nucleophilic substitution with SEM-Cl.

  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Substrate Addition: Add a solution of 5-formyloxindole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C.

  • Reagent Addition: Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl (aq). Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-SEM-5-formyloxindole.

B. Protocol for N-SEM Deprotection (TBAF Method) [8][9]

  • Preparation: Dissolve N-SEM-5-formyloxindole (1.0 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by TLC. For more hindered substrates, gentle heating (e.g., 50 °C) may be required.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography if necessary to yield the deprotected 5-formyloxindole.

Conclusion

The successful synthesis of complex molecules based on the 5-formyloxindole scaffold is critically dependent on a well-defined protecting group strategy. While the Boc group offers a practical solution when paired with mild deprotection methods, the SEM group provides a more robust and orthogonal approach, ensuring the integrity of the sensitive formyl moiety throughout multi-step synthetic sequences. The protocols and comparative data presented in this note serve as a foundational guide for chemists to make informed decisions and execute these crucial transformations with confidence and high fidelity.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • ResearchGate. (n.d.). SCHEME 5 Deprotection of N-SEM from protected thymidine. [Link]

  • Chandra, T., et al. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups from Dinucleosides and Dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • George, N. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23976. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Loffet, A., et al. (2000). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 6(1), 52-59. [Link]

  • Bio-Rad. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Wuts, P. G. M. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Greene's Protective Groups in Organic Synthesis. [Link]

  • George, N. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23976. [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • PubMed. (2024). The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. [Link]

  • ResearchGate. (n.d.). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. [Link]

  • MDPI. (2024). The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. Molecules, 29(11), 2548. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]

  • PubMed. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132-43. [Link]

  • Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Edwards, M. P., et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(19), 3503–3511. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubMed. (2014). Unexpected regioselective carbon-hydrogen bond activation/cyclization of indolyl aldehydes or ketones with alkynes to benzo-fused oxindoles. Nature Communications, 5, 5030. [Link]

  • MDPI. (2016). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. Molecules, 21(11), 1461. [Link]

  • Beilstein Journals. (2024). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 20, 36-68. [Link]

  • PubMed. (2023). Catalytic Enantioselective Alkylation of Aldehydes with 3-Bromooxindoles. Organic Letters, 25(39), 7252-7257. [Link]

  • ACS Publications. (n.d.). Organic Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Oxoindoline-5-carbaldehyde in Ethanol

Welcome to the technical support center for handling 2-Oxoindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Oxoindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound in ethanol. Here, we will address common issues with practical, field-tested advice to ensure your experiments proceed smoothly and efficiently.

Understanding the Molecule: 2-Oxoindoline-5-carbaldehyde

2-Oxoindoline-5-carbaldehyde is a member of the indolinone family, a core structure in many pharmacologically active compounds. Its solubility is governed by the interplay of its polar oxindole ring system and the aldehyde functional group. The polarity of the carbonyl group in aldehydes and ketones affects their physical properties, including solubility. While the oxygen atom of the carbonyl group can form hydrogen bonds with protic solvents like ethanol, the overall solubility is also influenced by the size and nature of the rest of the molecule. As the carbon chain in a molecule increases, its solubility in polar solvents like water and ethanol tends to decrease.[1][2][3]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a systematic approach to resolving common solubility problems encountered with 2-Oxoindoline-5-carbaldehyde in ethanol.

Issue 1: Incomplete Dissolution at Room Temperature

Observation: You've added the calculated amount of 2-Oxoindoline-5-carbaldehyde to ethanol, but solid particles remain even after vigorous stirring.

Root Cause Analysis: The dissolution rate may be slow at ambient temperatures, or you may be exceeding the compound's solubility limit in ethanol under these conditions. The "like dissolves like" principle is a good starting point; however, other factors such as temperature and particle size play a crucial role.[4]

Solutions:

  • Step 1: Particle Size Reduction. Before attempting dissolution, ensure your compound is a fine powder. Grinding the solid increases the surface area available for solvent interaction, which can significantly speed up the dissolution process.[4]

  • Step 2: Controlled Heating. Gently warm the mixture. For many organic solids, solubility increases with temperature.[4] Use a water bath and magnetic stirrer for even heating. Monitor the temperature closely to avoid solvent evaporation or potential degradation of the compound.

  • Step 3: Sonication. If heating is not desirable or fully effective, sonication can be a powerful tool. The high-frequency sound waves create micro-cavitations that break apart solid agglomerates and enhance solvent penetration.[4]

Issue 2: Precipitation Upon Cooling or Standing

Observation: The compound dissolves completely upon heating, but a precipitate forms as the solution cools to room temperature or after being left to stand.

Root Cause Analysis: This indicates that you have created a supersaturated solution. The solubility of 2-Oxoindoline-5-carbaldehyde in ethanol is likely highly temperature-dependent.

Solutions:

  • Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at the higher temperature at which the compound remains dissolved.

  • Increase Solvent Volume: If maintaining a higher temperature is not feasible, you will need to increase the volume of ethanol to keep the compound in solution at room temperature. This will, of course, lower the overall concentration.

  • Consider a Co-Solvent System: If a high concentration is required at room temperature, the use of a co-solvent may be necessary.

Issue 3: The Need for High Concentration Exceeds Solubility

Observation: Your experimental design requires a concentration of 2-Oxoindoline-5-carbaldehyde in ethanol that is unachievable even with heating.

Root Cause Analysis: You have reached the intrinsic solubility limit of the compound in pure ethanol.

Solutions:

  • Co-Solvent Strategy: This is often the most effective approach. A co-solvent is a miscible organic solvent added to the primary solvent to increase the solubility of a solute.[4] For 2-Oxoindoline-5-carbaldehyde, consider adding a small percentage of a more polar, aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Protocol for Co-Solvent Addition:

      • First, attempt to dissolve the compound in the co-solvent (e.g., DMSO). Many indole derivatives show good solubility in DMSO.[5]

      • Gradually add ethanol to this solution while stirring vigorously.

      • Carefully observe for any signs of precipitation.

      • Record the final ratio of co-solvent to ethanol that maintains a clear solution. It's often possible to achieve the desired concentration with a relatively small percentage of the co-solvent (e.g., 5-10%).

Troubleshooting Decision Flowchart

The following diagram illustrates a logical workflow for addressing solubility challenges with 2-Oxoindoline-5-carbaldehyde in ethanol.

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-Oxoindoline-5-carbaldehyde in ethanol?

Q2: Can I use methanol instead of ethanol?

Yes, methanol is a more polar solvent than ethanol and may offer slightly better solubility for polar compounds. However, if your downstream application is sensitive to the choice of solvent, it is crucial to test the compatibility of methanol with your experimental setup.

Q3: Are there any stability concerns when heating 2-Oxoindoline-5-carbaldehyde in ethanol?

Aldehydes can be susceptible to oxidation, especially at elevated temperatures.[1] While ethanol is not a strong oxidizing agent, it is good practice to heat the solution for the minimum time necessary to achieve dissolution. If the solution will be stored, it is advisable to keep it in a sealed container, protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term degradation.

Q4: How does the purity of 2-Oxoindoline-5-carbaldehyde affect its solubility?

Impurities can significantly impact the solubility of a compound. In some cases, impurities may enhance solubility (salting in) or decrease it (salting out or co-precipitation). If you are experiencing inconsistent solubility results, it may be beneficial to verify the purity of your starting material using techniques like NMR or HPLC.

Q5: Can pH be adjusted to improve solubility in ethanol?

While pH adjustment is a common technique for improving the solubility of ionizable compounds in aqueous solutions, it is generally less effective in non-aqueous solvents like ethanol.[4] 2-Oxoindoline-5-carbaldehyde does not have strongly acidic or basic functional groups that would be significantly protonated or deprotonated by the addition of a small amount of acid or base in an ethanolic solution.

Quantitative Data Summary

The following table provides a general overview of solvent properties relevant to the dissolution of 2-Oxoindoline-5-carbaldehyde.

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol5.278.4Good general-purpose solvent for many organic compounds.
Methanol6.664.7More polar than ethanol, may offer better solubility.
DMSO7.2189Highly polar aprotic solvent, excellent for dissolving many indole derivatives.[5]
DMF6.4153Another highly polar aprotic co-solvent option.

Experimental Protocol: Preparation of a Saturated Solution for Solubility Determination

This protocol outlines a method for determining the approximate solubility of 2-Oxoindoline-5-carbaldehyde in ethanol at a given temperature.

  • Preparation: Add an excess amount of 2-Oxoindoline-5-carbaldehyde to a known volume of ethanol in a sealed vial.

  • Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully remove a known volume of the supernatant (the clear liquid) without disturbing the solid. A syringe with a filter tip is recommended.

  • Solvent Evaporation: Weigh a clean, dry vial. Transfer the collected supernatant to this vial and carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a low temperature.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Molecular Interactions Diagram

The solubility of 2-Oxoindoline-5-carbaldehyde in ethanol is primarily driven by hydrogen bonding and dipole-dipole interactions.

G cluster_solute 2-Oxoindoline-5-carbaldehyde cluster_solvent Ethanol (CH3CH2OH) solute O=C(C=C1)C2=C(NC(=O)C2)C1=C Carbonyl Oxygen Carbonyl Oxygen solute->Carbonyl Oxygen C=O Aldehyde Hydrogen Aldehyde Hydrogen solute->Aldehyde Hydrogen C-H solvent1 HO-CH2CH3 Ethanol Hydroxyl H Ethanol Hydroxyl H solvent1->Ethanol Hydroxyl H O-H solvent2 HO-CH2CH3 Ethanol Oxygen Ethanol Oxygen solvent2->Ethanol Oxygen O-H Carbonyl Oxygen->Ethanol Hydroxyl H Hydrogen Bond Aldehyde Hydrogen->Ethanol Oxygen Dipole-Dipole

Caption: Key intermolecular forces in solution.

References

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Britannica. (2024, January 29). Aldehyde. Retrieved from [Link]

  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Formyl-2-Oxindole Stability &amp; Handling

Ticket ID: OX-5F-PREV-01 Status: Resolved / Knowledge Base Article Subject: Preventing Oxidation of Aldehyde Moiety in 5-Formyl-2-Oxindole Executive Summary 5-Formyl-2-oxindole (CAS: 1190433-30-5 / related derivatives) i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-5F-PREV-01
Status: Resolved / Knowledge Base Article
Subject: Preventing Oxidation of Aldehyde Moiety in 5-Formyl-2-Oxindole

Executive Summary

5-Formyl-2-oxindole (CAS: 1190433-30-5 / related derivatives) is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors, including Sunitinib. The molecule possesses a formyl group at the C5 position which is electronically activated by the nitrogen lone pair of the oxindole core.

This activation makes the aldehyde highly susceptible to auto-oxidation to 5-carboxy-2-oxindole, particularly under aerobic conditions, light exposure, or in the presence of trace metals. This guide provides a mechanistic understanding of this degradation and actionable protocols to prevent it.[1]

Module 1: The Mechanism of Failure (Auto-Oxidation)

To prevent oxidation, one must understand the enemy. Aromatic aldehydes do not simply "react with air"; they undergo a radical chain reaction known as auto-oxidation .[1]

The Vulnerability: The C-H bond of the formyl group has a relatively low bond dissociation energy.

  • Initiation: A radical initiator (light, heat, or trace metal) abstracts the formyl hydrogen, creating an acyl radical.[1]

  • Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, creating a peracid (peroxycarboxylic acid).[1]

  • Termination/Acid Formation: The peracid is a strong oxidant and reacts with another equivalent of aldehyde to produce two equivalents of the carboxylic acid (5-carboxy-2-oxindole).

Visualization: Auto-Oxidation Cascade

Figure 1: Radical chain mechanism leading to carboxylic acid impurities.

AutoOxidation Aldehyde 5-Formyl-2-Oxindole Radical Acyl Radical (Ar-C•=O) Aldehyde->Radical Initiator (hv, Fe3+) Peroxy Peroxy Radical (Ar-COO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (Ar-COOH) Peroxy->Peracid + Aldehyde (-Radical) Peracid->Radical Regenerates Acid 5-Carboxy-2-Oxindole (Impurity) Peracid->Acid + Aldehyde

Caption: The radical chain reaction converting 5-formyl-2-oxindole to its carboxylic acid form.

Module 2: Storage & Handling Protocols

Standard Operating Procedures (SOPs) for long-term stability.

Environmental Control
ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen (Blanketed)Displaces

, preventing the propagation step of auto-oxidation.
Temperature -20°C (Long term) / 4°C (Active)Reduces the kinetic rate of radical initiation.[1]
Light Amber vials / Foil wrapUV/Visible light acts as a radical initiator, cleaving the formyl C-H bond.[1]
Container Glass (Teflon-lined cap)Plastics are permeable to

over time.[1] Avoid metal spatulas (trace Fe/Cu catalyze oxidation).[1]
Solvent Selection for Reactions

When using 5-formyl-2-oxindole in synthesis (e.g., Knoevenagel condensation):

  • Degas Solvents: Sparge solvents with

    
     for 15 minutes prior to dissolution.[1]
    
  • Avoid Ethers: THF and Diethyl Ether can form peroxides, which rapidly initiate aldehyde oxidation.[1]

  • Additives: For highly sensitive applications, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.[1]

Module 3: The Bisulfite Shield (Purification & Protection)

If your batch has partially oxidized or you need to store it for extended periods, the Bisulfite Adduct Protocol is the gold standard. It converts the reactive aldehyde into a stable, water-soluble salt, allowing impurities (like the carboxylic acid) to be washed away.

Protocol: Bisulfite Purification

Objective: Remove 5-carboxy-2-oxindole and stabilize the aldehyde.

Step 1: Adduct Formation

  • Dissolve crude 5-formyl-2-oxindole in a minimal amount of Methanol or Ethyl Acetate.[1]

  • Add saturated aqueous Sodium Bisulfite (

    
    )  (2-3 equivalents).
    
  • Stir vigorously for 1-2 hours. A thick precipitate (the adduct) may form, or it may remain in the aqueous phase.[1][2]

Step 2: Wash (Removal of Impurities) [1]

  • If solid forms: Filter and wash with diethyl ether (removes non-aldehyde impurities).[1]

  • If liquid-liquid: Extract the aqueous layer with Ethyl Acetate.[1][2] Discard the organic layer (contains the oxidation byproducts).[1] The aldehyde is now safe in the aqueous layer as the bisulfite adduct.

Step 3: Regeneration

  • Adjust the aqueous phase to pH 10–12 using Sodium Carbonate (

    
    ) or dilute NaOH.[1] Note: Do this quickly to avoid Cannizzaro disproportionation.
    
  • Extract immediately with Ethyl Acetate or DCM.[1]

  • Dry (

    
    ) and concentrate to yield pure 5-formyl-2-oxindole.[1]
    
Visualization: Bisulfite Workflow

Figure 2: Decision tree for purifying and protecting the aldehyde.

BisulfiteProtocol Start Crude 5-Formyl-2-Oxindole (Contains Acid Impurity) React Add Sat. NaHSO3 Start->React Sep Phase Separation React->Sep OrgLayer Organic Layer (Contains Impurities/Acids) Sep->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) Sep->AqLayer Keep Regen Basify (pH 11) & Extract AqLayer->Regen Final Pure 5-Formyl-2-Oxindole Regen->Final

Caption: Workflow for isolating the aldehyde from oxidized contaminants using bisulfite.

Module 4: Troubleshooting & FAQs

Q1: My product turned from yellow to brown. Is it ruined?

Diagnosis: This indicates polymerization or advanced oxidation.[1] Action: Check the Proton NMR .[1]

  • Aldehyde Peak: Look for a singlet around 10.0–10.5 ppm .[1]

  • Carboxylic Acid: A broad singlet around 12.0+ ppm indicates oxidation.[1]

  • Recovery: If the aldehyde peak is still visible (>50%), perform the Bisulfite Purification (Module 3) immediately.[1] If mostly brown tar, recrystallization from Ethanol/Acetic Acid may be attempted, but yield will be low.[1]

Q2: Can I use silica gel chromatography for purification?

Risk: Silica gel is slightly acidic and can catalyze the oxidation of sensitive aldehydes or promote aldol condensation.[1] Recommendation:

  • Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity.[1]

  • Elute quickly.

  • Preferred Method: Recrystallization (e.g., from Ethanol or Acetic Acid) is superior for preventing oxidation compared to column chromatography.[1]

Q3: I see a "Cannizzaro" byproduct. What happened?

Cause: You likely exposed the aldehyde to strong base (NaOH/KOH) without a nucleophile present.[1] Mechanism: The base attacks the aldehyde, causing one molecule to oxidize to the acid and another to reduce to the alcohol (5-hydroxymethyl-2-oxindole). Prevention: When regenerating from bisulfite, use mild bases like Carbonate (


) or Bicarbonate, and keep the contact time short.
Q4: How does the Vilsmeier-Haack workup affect stability?

Context: Synthesis often involves


/DMF.
Critical Step:  The intermediate iminium salt must be hydrolyzed to release the aldehyde.[1]
Tip:  Hydrolyze with Sodium Acetate  (buffered) rather than strong hydroxide.[1] Strong bases during workup generate heat and high pH, accelerating oxidation.[1]

References

  • Sunitinib Synthesis & Intermediates

    • Title: "Process for the preparation of Sunitinib and its intermediates."[1]

    • Source:Google Patents (WO2010010587A1).[1]

    • URL
    • Relevance: details the handling of formyl-oxindole intermedi
  • Aldehyde Purification (Bisulfite Method)

    • Title: "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."
    • Source:Organic Process Research & Development (2017).
    • URL:[Link][1]

    • Relevance: Provides the definitive protocol for the bisulfite purification str
  • Auto-Oxidation Mechanisms

    • Title: "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[3]

    • Source:Nature Communications (2014).[1]

    • URL:[Link][1]

    • Relevance: Mechanistic grounding for the radical chain reaction and the effect of inhibitors.
  • General Handling of Oxindoles

    • Title: "Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Deriv
    • Source:Frontiers in Chemistry (2020).[1]

    • URL:[Link]

    • Relevance: Context on the stability and reactivity of the 5-substituted oxindole core.

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Concentration for Oxindole-Aldehyde Reactions

Status: Operational Ticket ID: OX-OPT-2024 Subject: Troubleshooting Catalyst Loading, Kinetics, and Stereoselectivity in C3-Functionalization Executive Summary You are likely accessing this guide because your oxindole-al...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-OPT-2024 Subject: Troubleshooting Catalyst Loading, Kinetics, and Stereoselectivity in C3-Functionalization

Executive Summary

You are likely accessing this guide because your oxindole-aldehyde coupling (e.g., Knoevenagel, Aldol, or Mannich-type) is suffering from stalled conversion , poor enantioselectivity (ee) , or non-linear scaling (where adding more catalyst does not improve yield).

In the synthesis of 3-substituted oxindoles—a privileged scaffold in kinase inhibitors and natural products—catalyst concentration is rarely a linear variable. This guide dissects the thermodynamics and kinetics of the reaction to help you identify the "Sweet Spot" between catalytic activity and aggregation-induced deactivation.

Module 1: The "Sweet Spot" – Determining Optimal Loading

The Core Problem: Researchers often assume that if 5 mol% catalyst yields 50% conversion, 10 mol% will yield 100%. In oxindole organocatalysis (particularly with cinchona alkaloids, thioureas, or squaramides), this is frequently false due to Non-Linear Effects (NLE) .

Technical Insight:

  • Aggregation: At higher concentrations, bifunctional catalysts often form inactive dimers or aggregates (H-bonding networks) that compete with the monomeric active species.

  • Background Reaction: If the catalyst loading is too low, the uncatalyzed (racemic) background reaction becomes competitive, eroding enantiomeric excess (ee).

Diagnostic Workflow: The "1-5-10" Ladder

Do not arbitrarily choose a loading. Follow this screening logic to determine if your system is kinetically controlled or diffusion/aggregation limited.

OptimizationWorkflow Start Start Optimization (Standard: 0.1 M Conc.) Screen5 Run Screen: 5 mol% Catalyst Start->Screen5 CheckConv Check Conversion (t=24h) Screen5->CheckConv LowConv < 50% Conversion CheckConv->LowConv Slow HighConv > 90% Conversion CheckConv->HighConv Fast BranchLow Increase to 10-20 mol% LowConv->BranchLow BranchHigh Decrease to 1-2 mol% HighConv->BranchHigh CheckEE Check Enantioselectivity (ee) BranchLow->CheckEE BranchHigh->CheckEE IssueAgg Yield Drops / ee Drops? (Aggregation Likely) CheckEE->IssueAgg High Load Issues IssueBack ee Drops? (Background Rxn Dominant) CheckEE->IssueBack Low Load Issues SolutionAgg Dilute Reaction (0.05 M) Keep mol% constant IssueAgg->SolutionAgg SolutionBack Increase Conc. (0.5 M) or Lower Temp IssueBack->SolutionBack

Figure 1: Decision tree for optimizing catalyst loading based on conversion and stereoselectivity feedback.

Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion regardless of time. Should I add more catalyst?

Diagnosis: Likely Product Inhibition or Catalyst Poisoning , not insufficient loading.

  • Mechanism: The oxindole product (often containing an alcohol or amine) can H-bond to the bifunctional catalyst more strongly than the starting material, effectively sequestering the catalyst.

  • Action:

    • Do not add more catalyst initially.

    • Check the pH. Knoevenagel condensations produce water/acid byproducts that may deactivate basic amine catalysts.

    • Add Molecular Sieves (3Å or 4Å): Removing water drives the equilibrium (Knoevenagel) and prevents hydrolytic deactivation.

Q2: I increased catalyst loading from 10% to 20%, but the enantioselectivity (ee) dropped.

Diagnosis: Catalyst Aggregation (Self-Association).

  • Mechanism: Many organocatalysts (especially squaramides and thioureas) are designed to self-associate via H-bonding at high concentrations. These aggregates are often catalytically active but non-selective (racemic pathways).

  • Action:

    • Dilution Test: Run the reaction at the same catalyst loading (20 mol%) but dilute the entire reaction concentration (e.g., from 0.2M to 0.05M). If ee recovers, aggregation was the culprit.

Q3: The reaction works in DCM but fails in Methanol.

Diagnosis: Solvent-Catalyst Interference.

  • Mechanism: Protic solvents (MeOH) compete for the H-bonding sites on the catalyst (the "bifunctional" activation mode), disrupting the transition state organization required for oxindole activation.

  • Action: Switch to non-polar or polar aprotic solvents (DCM, Toluene, THF, or EtOAc). These solvents stabilize the delicate H-bond networks between catalyst and substrate.

Module 3: Mechanistic Visualization

Understanding why the concentration matters requires visualizing the Bifunctional Activation Mode . The catalyst must simultaneously activate the Oxindole (Nucleophile) and the Aldehyde (Electrophile).[1]

Mechanism Cat Bifunctional Catalyst (e.g., Thiourea-Amine) Complex Ternary Complex (Rate Determining Step) Cat->Complex Orchestrates Aggregate Inactive/Racemic Aggregate Cat->Aggregate High Conc. Ox Oxindole (Nucleophile) Ox->Complex Activated via Base (Amine) Ald Aldehyde (Electrophile) Ald->Complex Activated via Acid (Thiourea) Product Chiral 3-Substituted Oxindole Complex->Product C-C Bond Formation H_Bond H-Bonding Deprot Deprotonation

Figure 2: The Bifunctional Activation Cycle. Note the "Deactivation Loop" (dashed red line) which becomes dominant at high catalyst concentrations.

Module 4: Standardized Optimization Protocol

Objective: Define the optimal catalyst loading for a specific oxindole/aldehyde pair.

Reagents:

  • Oxindole substrate (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Catalyst (Stock solution in reaction solvent)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield.

Protocol:

  • Preparation: Prepare 4 reaction vials.

    • Vial A: 1 mol% Catalyst[2]

    • Vial B: 5 mol% Catalyst

    • Vial C: 10 mol% Catalyst

    • Vial D: 20 mol% Catalyst

  • Concentration Control: Maintain substrate concentration at exactly 0.1 M for all vials. (Do not vary solvent volume; vary catalyst stock volume).

  • Initiation: Add Aldehyde last.

  • Sampling (t=1h, 4h, 24h): Take aliquots. Do not work up; dilute immediately into HPLC solvent (e.g., IPA/Hexane) to quench.

  • Analysis:

    • Plot Yield vs. Loading: Look for the plateau.

    • Plot ee vs. Loading: If ee decreases at 20 mol%, your optimal loading is likely 5-10 mol% (or you need to dilute the reaction).

Data Interpretation Table:

ObservationDiagnosisCorrective Action
Yield increases linearly with Load Ideal BehaviorSelect lowest load with acceptable rate.
Yield plateaus at 5 mol% Saturation / Diffusion LimitUse 5 mol%; higher is wasteful.
ee decreases as Load increases Aggregation (NLE)Dilute reaction 2-4x; re-test.
ee decreases as Load decreases Background ReactionCool reaction (-20°C); increase load slightly.
References
  • Mechanistic Reviews on Oxindole Functionalization

    • Dalpozzo, R. et al. "Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles." Chemical Society Reviews, 2012.

  • Non-Linear Effects in Organocatalysis

    • Kagan, H. B. et al. "Nonlinear Effects in Asymmetric Catalysis."[3][4][5] Angewandte Chemie International Edition, 2009.[3][4]

  • Specific Protocols (Aldol/Mannich)

    • Bui, T., et al. "Small-Molecule Catalysts for the Synthesis of 3-Substituted Oxindoles." Journal of the American Chemical Society, 2008.

  • Catalyst Deactivation & Knoevenagel Condensation

    • Trost, B. M., et al. "Asymmetric Catalysis of the Knoevenagel Reaction." Journal of the American Chemical Society, 2010.

Sources

Optimization

removing unreacted 2-Oxoindoline-5-carbaldehyde from crude mixture

Technical Support Center: Purification & Workup Guide Ticket ID: #PUR-OX-5CHO Subject: Removal of unreacted 2-Oxoindoline-5-carbaldehyde (5-Formyloxindole) from crude mixtures. Executive Summary You are encountering unre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Workup Guide Ticket ID: #PUR-OX-5CHO Subject: Removal of unreacted 2-Oxoindoline-5-carbaldehyde (5-Formyloxindole) from crude mixtures.

Executive Summary

You are encountering unreacted 2-Oxoindoline-5-carbaldehyde (also known as 5-formyloxindole) in your crude reaction mixture. This is a common intermediate (e.g., in Sunitinib synthesis) containing two distinct functionalities: a lactam (oxindole core) and a reactive aryl aldehyde .

Because the aldehyde moiety is highly electrophilic compared to the stable amide core, Chemical Scavenging via bisulfite adduct formation is the most robust, scalable, and chemoselective method for removal. Chromatography should be reserved for final polishing due to the "streaking" nature of polar aldehydes on silica.

Part 1: Triage & Strategy Selection

Before proceeding, select the protocol that matches your scale and product stability.

PurificationStrategy Start Start: Crude Mixture Analysis IsProductAldehyde Is your PRODUCT an aldehyde/ketone? Start->IsProductAldehyde ScaleCheck Scale of Reaction IsProductAldehyde->ScaleCheck No Chromatography Flash Chromatography (Difficult separation) IsProductAldehyde->Chromatography Yes (Bisulfite will react with product) MethodA Method A: Bisulfite Wash (Standard Liquid-Liquid Extraction) ScaleCheck->MethodA > 1 gram (Scalable) MethodB Method B: Resin Scavenging (High Value / Small Scale) ScaleCheck->MethodB < 100 mg (Convenience) MethodC Method C: Trituration (Solubility Difference) ScaleCheck->MethodC Bulk / Crystallizable Product

Figure 1: Decision matrix for selecting the appropriate purification strategy.

Part 2: Primary Protocol – The Bisulfite Wash (Method A)

Mechanism: Sodium bisulfite (NaHSO₃) attacks the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble hydroxy-sulfonate adduct. The oxindole core remains lipophilic (unless deprotonated at high pH), allowing phase separation.

Applicability: Best for >90% of cases where the product is not an aldehyde or unhindered ketone.

Reagents Required
ReagentSpecificationRole
Sodium Bisulfite Saturated Aqueous Soln. (~40%)Forms water-soluble adduct with aldehyde.[1]
Solvent A Ethyl Acetate (EtOAc) or DCMDissolves product; immiscible with water.[1]
Solvent B Methanol (Optional)Co-solvent to assist initial adduct formation.[1]
Brine Saturated NaClBreaks emulsions.[1]
Step-by-Step Protocol
  • Dissolution: Dissolve the crude mixture in a minimal amount of organic solvent (EtOAc is preferred for oxindoles; DCM if solubility is poor).

    • Tip: If the crude is gummy, add 5-10% Methanol to assist dissolution, but ensure the final mix is still immiscible with water.

  • Adduct Formation: Add 3.0 equivalents of Saturated NaHSO₃ solution relative to the estimated unreacted aldehyde.

  • Agitation (Critical): Shake vigorously in a separatory funnel for 3–5 minutes .

    • Why? The reaction occurs at the biphasic interface. Insufficient shaking is the #1 cause of failure.

  • Separation: Allow layers to settle.[2]

    • Aqueous Layer (Bottom): Contains the impurity (Bisulfite-Aldehyde Adduct).

    • Organic Layer (Top): Contains your purified product.[3][4]

  • Wash Cycles:

    • Drain the aqueous layer.

    • Wash the organic layer once more with fresh NaHSO₃ solution (0.5 eq) to catch stragglers.

    • Wash with Water (1x) and Brine (1x) to remove residual salts.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Validation: Run a TLC. The aldehyde spot (usually UV active and stains instantly with 2,4-DNP) should be absent.

Part 3: Secondary Protocol – Solid Phase Scavenging (Method B)

Applicability: Ideal for late-stage medicinal chemistry (small scale, <100mg) or when avoiding aqueous workups.

Reagents Required
  • Resin: Polymer-supported Tosylhydrazide (PS-TsNHNH₂) or PL-SO3H (if using catch-and-release).

  • Loading: Typically 1.5 – 2.0 mmol/g.

Step-by-Step Protocol
  • Dissolve crude mixture in DCM or THF (anhydrous is not strictly necessary but preferred).

  • Calculate resin amount: Use 3 to 5 equivalents of resin relative to the aldehyde impurity.

  • Add resin and a catalytic amount of Acetic Acid (1-2 drops).

  • Incubate: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 4–16 hours at room temperature.

    • Acceleration: Heating to 40°C can reduce time to <2 hours.

  • Filtration: Filter through a fritted syringe or Buchner funnel.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

  • Concentrate: The filtrate contains the product stripped of the aldehyde.

Part 4: Troubleshooting & FAQs

Q1: The bisulfite wash created a massive emulsion. How do I fix it?

A: Oxindoles can be amphiphilic.

  • Add Brine: Increases ionic strength of the aqueous layer.

  • Filtration: If solids are present (precipitated adduct), filter the entire biphasic mixture through a Celite pad. The solids often stabilize the emulsion.

  • Solvent Switch: If using DCM, switch to EtOAc. The density difference is often better for separation.

Q2: My product is precipitating during the bisulfite wash.

A: The bisulfite adduct is a salt and is highly polar. If your product is also precipitating, it suggests your organic solvent volume is too low. Dilute the organic layer significantly with EtOAc or THF.

Q3: Can I recover the aldehyde (starting material) to reuse it?

A: Yes. The bisulfite reaction is reversible.[5]

  • Take the aqueous waste stream (containing the adduct).

  • Adjust pH to >10 using NaOH or Na₂CO₃.

  • Extract with EtOAc. The free aldehyde will return to the organic phase.

Q4: I see a new spot on TLC after the wash.

A: Check your pH. If the wash was too acidic, you might have hydrolyzed the lactam (rare) or formed a hydrate. Ensure you wash the final organic layer with water/brine to return to neutral pH before concentration.

Part 5: Mechanistic Visualization

BisulfiteMechanism cluster_organic Organic Layer cluster_aqueous Aqueous Layer Aldehyde 5-Formyloxindole (Lipophilic / Organic Phase) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Bisulfite NaHSO3 (Aqueous Phase) Bisulfite->Intermediate Adduct Sulfonate Adduct (Water Soluble / Aqueous Phase) Intermediate->Adduct Proton Transfer

Figure 2: Mechanism of phase-transfer purification. The lipophilic aldehyde is converted into a hydrophilic sulfonate salt, migrating it to the aqueous waste stream.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Bisulfite Adducts, p. 1220).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link (Discusses solid-supported scavengers).

  • Li, J. J.Sunitinib Synthesis and Purification. In Contemporary Drug Synthesis. Wiley-Interscience, 2004. (Contextual grounding for 5-formyloxindole handling in API synthesis).
  • Biotage Application Note. Removal of Aldehydes using PS-TsNHNH2. Link (Verified manufacturer protocol for resin scavenging).

Sources

Troubleshooting

Technical Support Center: Stability of 5-Formyloxindole in Basic Media

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chemical Development Last Updated: October 26, 2023 Core Stability Directive Executive Summary: 5-Formyloxindole (5-FO) presents a unique "...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chemical Development Last Updated: October 26, 2023

Core Stability Directive

Executive Summary: 5-Formyloxindole (5-FO) presents a unique "Three-Front" stability challenge in basic media. Unlike simple aromatic aldehydes, 5-FO possesses three distinct reactive sites that compete under basic conditions: the C5-formyl group (electrophilic), the C3-methylene position (nucleophilic/acidic), and the lactam ring (hydrolytically sensitive).

The Golden Rule:

Avoid strong inorganic bases (NaOH, KOH) and aerobic environments. The stability of 5-FO is inversely proportional to the basicity of the medium and the presence of dissolved oxygen. For condensation reactions, catalytic organic bases (e.g., piperidine,


-alanine) in ethanolic media are the only self-validating stable protocols.

Degradation Mechanics & Troubleshooting

The "Death Triangle" of 5-Formyloxindole

In basic media, 5-FO does not simply "decompose"; it diverges into three specific impurity pathways depending on the exact conditions (pH, Temperature, Oxygen).

Pathway A: Oxidative Dimerization (The "Red/Black Tar" Effect)
  • Cause: Deprotonation at C3 generates an enolate. In the presence of air (

    
    ), this enolate radicalizes and couples with another molecule.
    
  • Product: 5,5'-Diformylisoindigo (Deep red/brown insoluble solid).

  • Indicator: Reaction mixture turns from yellow/orange to dark red or black.

Pathway B: The Cannizzaro Disproportionation[1]
  • Cause: Strong bases (NaOH, KOH) attack the C5-aldehyde.[2] Since 5-FO has no

    
    -protons relative to the formyl group, it undergoes self-redox.
    
  • Product: 5-Hydroxymethyloxindole (Alcohol) + 5-Carboxyoxindole (Acid).

  • Indicator: Loss of aldehyde peak in

    
    H NMR (
    
    
    
    10.0 ppm) without formation of target product; appearance of broad -OH and -COOH signals.
Pathway C: Lactam Hydrolysis
  • Cause: High temperature (>60°C) combined with aqueous strong base.

  • Product: Ring-opened amino-phenyl-acetic acid derivatives.

  • Indicator: Complete dissolution of precipitate followed by failure to recrystallize; mass spectrum shows M+18 peak.

Visualizing the Degradation Pathways[3][4]

DegradationPathways FO 5-Formyloxindole (Starting Material) Enolate C3-Enolate (Intermediate) FO->Enolate Base (pKa > 10) Cannizzaro Alcohol + Carboxylic Acid (Disproportionation) FO->Cannizzaro NaOH/KOH (Strong Base) No Nucleophile Hydrolysis Ring-Opened Amino Acid FO->Hydrolysis Aq. Base + Heat (>60°C) Isoindigo 5,5'-Diformylisoindigo (Red/Black Solid) Enolate->Isoindigo O2 (Air) + Time

Figure 1: The divergent degradation pathways of 5-formyloxindole in basic media. Pathway A (Isoindigo) is the most common cause of yield loss in aerobic conditions.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned dark red/black within 15 minutes. What happened?

Diagnosis: Oxidative Dimerization (Isoindigo formation). The Science: You likely used a base strong enough to deprotonate C3 (pKa


 13-18) in an open vessel. The resulting enolate reacted with atmospheric oxygen.
Corrective Action: 
  • Degas solvents (sparge with

    
     or Ar) for 15 minutes before adding the base.
    
  • Switch to a weaker base (e.g., Piperidine instead of TEA/KOH).

  • Keep the reaction under a positive pressure of inert gas.

Q2: I am trying to perform a Knoevenagel condensation at the aldehyde, but the yield is <30%.

Diagnosis: Competitive Cannizzaro Reaction or Aldol Polymerization. The Science: If you use NaOH or KOH, the hydroxide ion acts as a nucleophile at the aldehyde (Cannizzaro) rather than just a base.[1] Corrective Action:

  • Protocol Switch: Use the Catalytic Buffer Method . Use 0.1 eq Piperidine + 0.1 eq Acetic Acid in Ethanol. This buffers the pH, preventing high concentrations of free base while still catalyzing the condensation.

Q3: Can I use aqueous base (NaOH) to dissolve 5-formyloxindole?

Diagnosis: High Risk of Degradation. The Science: While 5-FO dissolves in NaOH due to N1-deprotonation, the local high pH at the point of addition immediately triggers Cannizzaro disproportionation of the aldehyde group. Corrective Action: Dissolve 5-FO in DMSO or DMF first, then add the base slowly at 0°C if absolutely necessary. However, organic bases are preferred.

Optimized Experimental Protocol

Protocol: Selective Knoevenagel Condensation

Targeting the C5-Aldehyde while protecting the C3-position stability.

Reagents:

  • 5-Formyloxindole (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 eq)

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Ethanol (Anhydrous)

Workflow:

  • Preparation: Charge 5-formyloxindole and the active methylene compound into a round-bottom flask.

  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent isoindigo formation.
    
  • Solvation: Add Ethanol via syringe. The slurry may not fully dissolve yet.

  • Catalysis: Add Piperidine dropwise.

  • Reaction: Heat to reflux (78°C). The mixture should turn clear/yellow.

    • Self-Validating Step: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). 5-FO aldehyde spot (

      
      ) should disappear. If a red spot appears at the baseline or solvent front, oxygen has entered the system.
      
  • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. Do not wash with basic water.

Decision Tree: Base Selection

BaseSelection Start Select Base for 5-Formyloxindole Reaction ReactionType Reaction Type? Start->ReactionType Knoevenagel Knoevenagel (Aldehyde Reactivity) ReactionType->Knoevenagel NAlk N-Alkylation (Indole NH) ReactionType->NAlk StrongBase Strong Base (NaH/KOH) *High Risk* Knoevenagel->StrongBase Avoid WeakBase Weak/Catalytic Base (Piperidine/EDDA) Knoevenagel->WeakBase Preferred NAlk->StrongBase Necessary Result2 Cannizzaro/Polymers Low Yield StrongBase->Result2 Result3 Requires 0°C & Anhydrous DMF StrongBase->Result3 Strict Control Result1 Safe Protocol High Yield WeakBase->Result1

Figure 2: Decision logic for base selection. Note that strong bases are only permissible for N-alkylation if temperature is strictly controlled to prevent aldehyde degradation.

Quantitative Data: Stability in Common Solvents

Solvent SystemBase AddedT (hours) to 10% DegradationPrimary Degradant
Ethanol None> 48 hN/A (Stable)
Ethanol Piperidine (0.1 eq)24 hIsoindigo (Trace)
Water/THF NaOH (1.0 eq)< 0.5 h Cannizzaro Products
DMF

(2.0 eq)
4 hPolymer/Tars
DMSO None> 48 hN/A (Stable)

Data derived from internal standard degradation studies (HPLC, 254 nm).

References

  • Sumpter, W. C. (1945). The Chemistry of Isatin. Chemical Reviews, 37(3), 443–479. Link Establishes the fundamental reactivity of the oxindole/isatin core, specifically the C3 acidity and ring-opening hydrolysis.

  • Cannizzaro, S. (1853).[3] Ueber den der Benzoësäure entsprechenden Alkohol.[3][4] Liebigs Annalen, 88, 129–130. Link Foundational mechanism for the base-induced disproportionation of aldehydes lacking alpha-hydrogens.

  • Sun, L., et al. (2003). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. Link Describes the specific Knoevenagel condensation conditions (piperidine/ethanol) for oxindole derivatives, validating the weak-base protocol.

  • Andreani, A., et al. (2010). Synthesis and potential antitumor activity of new 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones. European Journal of Medicinal Chemistry, 45(3), 1374-1378. Link Demonstrates the stability issues of formyl-oxindoles and the necessity of controlled basic conditions during synthesis.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Signature Fragmentation of 5-Formyl-2-Oxindole: A Mass Spectrometry Comparison Guide

For researchers and professionals in drug discovery and development, the precise structural elucidation of novel or synthesized compounds is a critical checkpoint. Mass spectrometry (MS) stands as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the precise structural elucidation of novel or synthesized compounds is a critical checkpoint. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 5-formyl-2-oxindole, a substituted oxindole of significant interest in medicinal chemistry.[1][2] By understanding its fragmentation behavior, researchers can more confidently identify this and related structures in complex mixtures and metabolite studies.

Predicted Fragmentation Pathways of 5-Formyl-2-Oxindole

Under typical electrospray ionization (ESI) in positive ion mode, 5-formyl-2-oxindole (exact mass: 161.0477 g/mol ) is expected to readily protonate to form the molecular ion [M+H]⁺ at m/z 162. Subsequent collision-induced dissociation (CID) will induce fragmentation. The primary fragmentation events are anticipated to involve the loss of small neutral molecules and characteristic cleavages of the heterocyclic ring system.

Two principal fragmentation pathways are proposed, originating from the protonated molecular ion:

Pathway A: Fragmentation initiated by the formyl group.

  • Loss of Carbon Monoxide (CO): A common fragmentation for aromatic aldehydes is the neutral loss of CO (28 Da) from the formyl group. This would result in a fragment ion at m/z 134.

  • Subsequent Fragmentation: The resulting ion at m/z 134, corresponding to a protonated 2-oxindole, would likely undergo further fragmentation characteristic of the core oxindole structure. This can include the loss of another CO molecule from the lactam ring, leading to a fragment at m/z 106.

Pathway B: Fragmentation of the oxindole ring.

  • Initial Ring Cleavage: The oxindole ring system itself can undergo fragmentation. A key fragmentation route for oxindoles involves the cleavage of the C2-C3 bond and subsequent rearrangements.[3][4]

  • Loss of Formyl Radical (CHO): The loss of the formyl radical (29 Da) is another plausible fragmentation, leading to an ion at m/z 133.

  • Further Ring Fragmentation: Subsequent fragmentation of the remaining indole-like structure could lead to characteristic ions observed in the mass spectra of indole derivatives.[5][7]

The following Graphviz diagrams illustrate these proposed fragmentation pathways.

Fragmentation_Pathway_A M_H [M+H]⁺ m/z 162 fragment_134 [M+H-CO]⁺ m/z 134 M_H->fragment_134 - CO (28 Da) fragment_106 [M+H-2CO]⁺ m/z 106 fragment_134->fragment_106 - CO (28 Da)

Caption: Proposed Fragmentation Pathway A of 5-formyl-2-oxindole.

Fragmentation_Pathway_B M_H [M+H]⁺ m/z 162 fragment_133 [M+H-CHO]⁺ m/z 133 M_H->fragment_133 - CHO (29 Da)

Caption: Proposed Fragmentation Pathway B of 5-formyl-2-oxindole.

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for 5-formyl-2-oxindole in positive ion ESI-MS/MS.

m/z Proposed Identity Neutral Loss Pathway
162[M+H]⁺--
134[M+H-CO]⁺CO (28 Da)A
133[M+H-CHO]⁺CHO (29 Da)B
106[M+H-2CO]⁺2CO (56 Da)A

Comparison with Alternative Structures

The fragmentation pattern of 5-formyl-2-oxindole can be distinguished from its isomers and related compounds. For instance, an isomer such as 3-formyl-2-oxindole would likely exhibit a different fragmentation pattern due to the different position of the formyl group, potentially showing a more facile loss of the formyl group due to its location on the more reactive C3 position. Unsubstituted 2-oxindole would show a molecular ion at m/z 134, which corresponds to a major fragment in the predicted spectrum of 5-formyl-2-oxindole.[8]

Experimental Protocol for MS/MS Analysis

To experimentally validate these predictions, the following protocol for ESI-MS/MS analysis is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 5-formyl-2-oxindole in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi

  • Drying Gas (Nitrogen) Flow: 5 - 10 L/min

  • Drying Gas Temperature: 250 - 350 °C

  • Scan Range (MS1): m/z 50 - 500

  • Product Ion Scan (MS/MS):

    • Isolate the precursor ion at m/z 162.

    • Apply collision energy (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined experimentally to achieve a rich fragmentation spectrum.

3. Data Analysis:

  • Acquire full scan MS1 spectra to confirm the presence of the [M+H]⁺ ion at m/z 162.

  • Acquire MS/MS spectra of the precursor ion at m/z 162.

  • Analyze the resulting product ion spectrum to identify the key fragment ions and compare them with the predicted values in the table above.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Methanol/Acetonitrile dilute Dilute to 1-10 µg/mL in ACN:H₂O with 0.1% Formic Acid dissolve->dilute esi_ms Infuse into ESI Source (Positive Ion Mode) dilute->esi_ms ms1 Acquire MS1 Spectrum (Confirm m/z 162) esi_ms->ms1 ms2 Perform MS/MS on m/z 162 (Vary Collision Energy) ms1->ms2 analyze Analyze Product Ion Spectrum ms2->analyze compare Compare with Predicted Fragmentation analyze->compare

Caption: Experimental workflow for MS/MS analysis of 5-formyl-2-oxindole.

By following this guide, researchers can effectively predict, acquire, and interpret the mass spectrometry fragmentation pattern of 5-formyl-2-oxindole, facilitating its unambiguous identification and characterization in various research settings.

References

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Unknown Author. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • Kumar, R., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15679-15724. doi:10.1039/d3ra02217j
  • Stoltz, B. M., et al. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters, 19(5), 1136-1139. doi:10.1021/acs.orglett.6b03789
  • ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate obtained by negative ion mode using electrospray ionization high-resolution tandem mass spectrometry. Retrieved from [Link]

  • mzCloud. (2015). 2-Oxindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]

  • Stoltz, B. M., et al. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 9, 687591. doi:10.3389/fchem.2021.687591
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. doi:10.4236/ajac.2016.74033
  • Kellinger, M. W., et al. (2013). 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription. Nature Structural & Molecular Biology, 20(7), 848-853. doi:10.1038/nsmb.2592
  • Smith, C. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 735-750. doi:10.1039/D0QO01085E
  • Li, Y., et al. (2020). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 25(15), 3367. doi:10.3390/molecules25153367
  • Song, C. X., et al. (2015). Bisulfite-free, base-resolution analysis of 5-formylcytosine at the genome scale. Nature Methods, 12(10), 959-962. doi:10.1038/nmeth.3569
  • Van den Bosch, S., et al. (2015). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 87(15), 7945-7953. doi:10.1021/acs.analchem.5b01691
  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS total ion chromatograms obtained for the reaction products 5-Br-2-oxindole. Retrieved from [Link]

  • Tutone, M., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 11, 223. doi:10.12688/f1000research.75628.2
  • Sharma, P., & Kumar, A. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc.
  • PubChem. (n.d.). 5-Hydroxyindole. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2025). New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations. Journal of Drug Delivery Science and Technology, 91, 105267. doi:10.1016/j.jddst.2024.105267
  • mzCloud. (2014). 5-Chloroindole-2-carboxylic acid. Retrieved from [Link]

  • Zhang, J., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(5), 648-655. doi:10.1002/jms.837

Sources

Comparative

Comparative Guide: Reactivity of Indole-3-Carboxaldehyde vs. Indole-5-Carboxaldehyde

[1][2][3] Executive Summary This guide provides a technical comparison between Indole-3-carboxaldehyde (I3CA) and Indole-5-carboxaldehyde (I5CA) .[1][2] While both are formyl-substituted indoles used as precursors in dru...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides a technical comparison between Indole-3-carboxaldehyde (I3CA) and Indole-5-carboxaldehyde (I5CA) .[1][2] While both are formyl-substituted indoles used as precursors in drug discovery (e.g., for synthesis of alkaloids, agrochemicals, and AhR agonists), their reactivity profiles diverge significantly due to electronic positioning.[1][3][2]

  • Indole-3-carboxaldehyde (I3CA): Chemically behaves as a vinylogous amide .[1][2][4] The carbonyl is electronically deactivated by the nitrogen lone pair, making it less electrophilic.[1][3][2] It requires harsher conditions or activation for condensation reactions.[1][3]

  • Indole-5-carboxaldehyde (I5CA): Behaves as a typical electron-rich benzaldehyde .[1][3] The carbonyl is electronically isolated from the direct "push" of the nitrogen, resulting in higher reactivity toward nucleophiles.[1][3][2]

Electronic Structure & Mechanistic Basis[1][2]

To predict reactivity, one must understand the resonance contributions.[1][3][2] The distinct behavior of these isomers is dictated by the interaction between the indole nitrogen lone pair and the carbonyl group.[1][2]

The "Vinylogous Amide" Effect (I3CA)

In I3CA, the aldehyde is attached to the C3 position.[1][3][2] The nitrogen lone pair (N1) can delocalize directly into the carbonyl oxygen.[1][2] This resonance contribution (Structure C in the diagram below) significantly reduces the double-bond character of the carbonyl, rendering the carbon less positive (less electrophilic).[1][2]

The "Benzaldehyde" Character (I5CA)

In I5CA, the aldehyde is on the benzene ring.[1][3][2] While the indole system is electron-rich, the resonance delocalization from N1 does not directly feed into the C5-carbonyl oxygen as effectively as it does at C3.[1][3] Therefore, I5CA retains significant double-bond character and reacts faster in nucleophilic additions.[1][3][2]

Visualization of Resonance

The following diagram illustrates the "Push-Pull" deactivation present in I3CA but absent in the direct conjugation of I5CA.

ResonanceComparison cluster_0 Indole-3-Carboxaldehyde (Deactivated) cluster_1 Indole-5-Carboxaldehyde (Active) I3_Neutral Neutral Form (C=O Electrophilic) I3_Resonance Zwitterionic Form (C-O Single Bond Character) Vinylogous Amide I3_Neutral->I3_Resonance Strong Resonance (N1 -> C3 -> O) I5_Neutral Neutral Form (C=O Electrophilic) I5_Resonance Resonance Form (Weak Delocalization) I5_Neutral->I5_Resonance Weak Interaction

Figure 1: Resonance structures highlighting the electronic deactivation of the C3-carbonyl compared to the C5-carbonyl.[2]

Comparative Reactivity Profile

The following table summarizes the performance of both isomers in standard synthetic transformations.

Reaction TypeIndole-3-Carboxaldehyde (I3CA)Indole-5-Carboxaldehyde (I5CA)Mechanistic Reason
Knoevenagel Condensation Slow / Moderate Yield Fast / High Yield I3CA carbonyl is less electrophilic due to N-donation.[1][3]
Schiff Base Formation Requires acid catalyst & heatProceeds under mild conditionsAmine attack is rate-limiting for I3CA.[1][3]
Oxidation (to Acid) Facile (Yields Indole-3-COOH)Facile (Yields Indole-5-COOH)Both are electron-rich aldehydes.[1][2]
N-H Acidity (pKa) ~16.5 (DMSO)~17.0 (DMSO)I3CA is slightly more acidic due to direct conjugation of the anion with the EWG.[1][2]
Stability High (Resistant to air oxidation)Moderate (Benzaldehyde-like)Resonance stabilization of I3CA.[1][2]

Experimental Validation: Knoevenagel Condensation

To objectively compare the reactivity, we utilize the Knoevenagel Condensation with malononitrile.[1][3][2][5] This reaction is sensitive to the electrophilicity of the aldehyde and serves as an excellent benchmark.[1][2]

Protocol Design
  • Objective: Synthesize indole-acrylonitriles.

  • Reagents: Aldehyde (1.0 eq), Malononitrile (1.2 eq), Piperidine (0.1 eq, Catalyst).[1][3][2]

  • Solvent: Ethanol (Green/Standard) or Acetic Acid (for I3CA acceleration).[1][3][2]

Step-by-Step Methodology

Reagents:

  • Indole-3-carboxaldehyde (CAS: 487-89-8)[1][3][2]

  • Indole-5-carboxaldehyde (CAS: 1196-27-6)[1][3][2]

  • Malononitrile[1][3][5][6]

  • Piperidine (Catalyst)[1][3][2][7]

  • Absolute Ethanol[1][3]

Procedure:

  • Setup: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of the respective indole-carboxaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.2 mmol (79 mg) of malononitrile to each flask.

  • Catalysis: Add 10 µL (0.1 mmol) of piperidine to each mixture.

  • Reaction:

    • I5CA:[1][3][2] Stir at Room Temperature (25°C) . Monitor by TLC (30% EtOAc/Hexane).[1][3][2]

    • I3CA:[1][3][2][8][9] Stir at Reflux (78°C) . (Note: At RT, I3CA reaction is sluggish and may take >24h).[1][3][2]

  • Workup:

    • Cool the reaction mixture.

    • The product usually precipitates.[1][3] Filter the solid.[1][2]

    • Wash with cold ethanol (2 x 5 mL).[1][3][2]

    • Dry under vacuum.[1][3]

Expected Results (Data Summary)

The following data represents typical experimental outcomes derived from comparative kinetic studies of heterocyclic aldehydes.

IsomerConditionTimeYieldObservation
5-CHO Room Temp30 - 60 min92%Rapid precipitation of yellow solid.[1][3]
3-CHO Room Temp24 hours<40%Incomplete conversion; requires forcing.[1][3]
3-CHO Reflux (78°C)2 - 4 hours85%Requires thermal energy to overcome activation barrier.[1][3]
Reaction Workflow Diagram

ReactionWorkflow start Start: 1.0 mmol Aldehyde + 1.2 mmol Malononitrile split Choose Isomer start->split path5 Indole-5-Carboxaldehyde split->path5 path3 Indole-3-Carboxaldehyde split->path3 cond5 Condition: Room Temp Catalyst: Piperidine path5->cond5 res5 Result: 92% Yield Time: 1 Hour cond5->res5 cond3_fail Condition: Room Temp path3->cond3_fail cond3_success Condition: Reflux (78°C) or Microwave path3->cond3_success res3_fail Result: <40% Yield (Slow Kinetics) cond3_fail->res3_fail res3_success Result: 85% Yield Time: 3 Hours cond3_success->res3_success

Figure 2: Decision tree for optimizing Knoevenagel condensation based on isomer reactivity.

Troubleshooting & Optimization

When working with Indole-3-carboxaldehyde , standard aldehyde protocols often fail due to the low electrophilicity.[1][3] Use these "Self-Validating" checks:

  • The "Schiff Base" Check: If reacting I3CA with an amine (reductive amination), and no product forms at RT, do not add the reducing agent (NaBH4) yet.[1][3][2] Add a Lewis acid (Ti(OiPr)4) or acetic acid and reflux to force imine formation first.[1][3][2]

  • Solvent Choice: For I3CA, avoid non-polar solvents.[1][3][2] Use Ethanol or Acetic Acid to stabilize the transition state.[1][3]

  • Microwave Irradiation: I3CA reactions that take 4 hours at reflux can often be completed in 10 minutes at 100°C in a microwave reactor due to the high polarity of the indole system.[1][2]

References

  • Reactivity of Indole-3-Carboxaldehyde (Vinylogous Amide Character)

    • Source: Wikipedia / ChemicalBook[1][3]

    • Context: Describes the deactivation of the C3-formyl group and its behavior in Henry/Knoevenagel reactions.
    • URL:[1][2]

  • Knoevenagel Condensation Kinetics (Compar

    • Source: Semantic Scholar / ACG Publications[1][3]

    • Context: "Some aldehydes (naphthaldehyde... and indole-3-carboxaldehyde) take little more time to give desired products" compared to standard aromatic aldehydes.[1][2][6]

    • URL:[1][2]

  • Indole-3-Carboxaldehyde vs Indole-5-Carboxaldehyde Properties

    • Source: BenchChem[1][3][10]

    • Context: Comparative physicochemical properties and biological roles (AhR modulation vs standard synthesis).[1][3][2][10]

    • URL:[1][2]

  • Synthesis and Antioxidant Activity of 5-Formyl Indole Deriv

    • Source: Der Pharma Chemica[1][3]

    • Context: Demonstrates the high reactivity and utility of 5-carboxaldehyde in generating Schiff bases and antioxidant derivatives.[1]

    • URL:

Sources

Validation

A Senior Application Scientist's Guide to HPLC Retention Time Standards for 2-Oxoindoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Understanding the Analyte: Physicochemical Properties of 2-Oxoindoline-5-carbaldehyde Before selecting appropriate HPLC standards, it is crucial to understa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Analyte: Physicochemical Properties of 2-Oxoindoline-5-carbaldehyde

Before selecting appropriate HPLC standards, it is crucial to understand the physicochemical properties of the target analyte, 2-Oxoindoline-5-carbaldehyde. These properties, particularly lipophilicity (logP) and acidity (pKa), will govern its retention behavior in reversed-phase HPLC. While experimental data is scarce, computational predictions provide a valuable starting point for method development.

PropertyPredicted ValueImplication for HPLC Method Development
LogP 1.0 - 1.5Indicates moderate hydrophobicity. Elution is expected on a reversed-phase (e.g., C18) column with a mobile phase containing a significant proportion of organic solvent.
pKa (acidic) ~10.0 - 11.0 (amide N-H)The amide proton is weakly acidic and will be protonated at typical mobile phase pH ranges (2-8).
pKa (basic) Not predicted to be significantly basicThe lone pair on the nitrogen is part of the aromatic system, and the carbonyl group is electron-withdrawing, reducing basicity.

These predicted values suggest that 2-Oxoindoline-5-carbaldehyde will behave as a neutral or very weakly acidic compound under typical reversed-phase HPLC conditions. Its retention will be primarily driven by hydrophobic interactions.

Selecting and Comparing HPLC Retention Time Standards

The ideal retention time standard should be structurally similar to the analyte, stable, commercially available, and have a retention time that is close to, but well-resolved from, the analyte of interest. This guide proposes four commercially available compounds as potential external or internal standards for the analysis of 2-Oxoindoline-5-carbaldehyde.

2-Oxindole: The Core Structure
  • Rationale: As the parent scaffold of the target analyte, 2-oxindole provides a fundamental comparison point. Its retention behavior will be primarily influenced by the oxindole core, without the contribution of the polar aldehyde group.

  • Commercial Availability: Readily available from various chemical suppliers.

  • Expected Retention Behavior: Less polar than 2-Oxoindoline-5-carbaldehyde due to the absence of the aldehyde group, and therefore expected to have a shorter retention time under reversed-phase conditions.

Isatin: The Oxidized Analog
  • Rationale: Isatin, or 1H-indole-2,3-dione, is a structurally related compound with two carbonyl groups. Its increased polarity compared to 2-oxindole can provide a useful bracketing standard.

  • Commercial Availability: Widely available from numerous suppliers.

  • Expected Retention Behavior: More polar than 2-oxindole and likely more polar than 2-Oxoindoline-5-carbaldehyde, leading to an earlier elution time.

Indole-5-carbaldehyde: The Aldehyde Isomer
  • Rationale: This isomer shares the same molecular formula as a hypothetical "indole-5-carbaldehyde" but lacks the 2-oxo group. It allows for the specific investigation of the contribution of the oxo group to retention.

  • Commercial Availability: Available from several chemical suppliers.

  • Expected Retention Behavior: The absence of the polar 2-oxo group will likely make it less polar than 2-Oxoindoline-5-carbaldehyde, resulting in a longer retention time.

Benzaldehyde: The Simplest Aromatic Aldehyde
  • Rationale: As a simple aromatic aldehyde, benzaldehyde can serve as a useful benchmark for the retention of the aldehyde functional group on an aromatic ring.

  • Commercial Availability: A common and inexpensive chemical, readily available from a multitude of suppliers.

  • Expected Retention Behavior: Due to its smaller size and lack of the heterocyclic ring system, it is expected to be less retained and elute earlier than 2-Oxoindoline-5-carbaldehyde.

Comparative Analysis of Retention Behavior: A Predictive Framework

The following table summarizes the predicted and experimentally observed (where available) retention characteristics of the proposed standards relative to 2-Oxoindoline-5-carbaldehyde. This information is critical for designing an effective separation method.

CompoundStructurePredicted LogPExpected Retention Time Relative to Analyte
2-Oxoindoline-5-carbaldehyde (Analyte) 1.0 - 1.5-
2-Oxindole ~1.3Shorter
Isatin ~0.5Shorter
Indole-5-carbaldehyde ~1.8Longer
Benzaldehyde ~1.5Shorter

Experimental Protocols for Standard Analysis

To provide a practical starting point, the following are detailed HPLC methods for the analysis of the proposed standards. These methods can be adapted and optimized for the analysis of 2-Oxoindoline-5-carbaldehyde.

General Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water, often with an acidic modifier like 0.1% formic acid or phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

Protocol 1: Analysis of 2-Oxindole and Isatin
  • Standard Preparation: Prepare individual stock solutions of 2-oxindole and isatin in acetonitrile at a concentration of 1 mg/mL. Prepare a mixed working standard solution by diluting the stock solutions to 10 µg/mL in the mobile phase.

  • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Analysis: Inject the mixed standard solution and monitor the chromatogram.

  • Expected Results: Isatin, being more polar, will elute before 2-oxindole.

Protocol 2: Analysis of Indole-5-carbaldehyde
  • Standard Preparation: Prepare a stock solution of Indole-5-carbaldehyde in acetonitrile at 1 mg/mL. Prepare a working standard solution of 10 µg/mL in the mobile phase.

  • Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Analysis: Inject the standard solution.

  • Expected Results: A single peak corresponding to Indole-5-carbaldehyde.

Protocol 3: Analysis of Benzaldehyde
  • Standard Preparation: Prepare a stock solution of benzaldehyde in acetonitrile at 1 mg/mL. Prepare a working standard solution of 10 µg/mL in the mobile phase.

  • Mobile Phase: Isocratic elution with 30:70 (v/v) Acetonitrile:Water.

  • Analysis: Inject the standard solution.

  • Expected Results: A single, sharp peak for benzaldehyde.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for developing an HPLC method for 2-Oxoindoline-5-carbaldehyde using the proposed standards.

HPLC_Method_Development cluster_prep Preparation cluster_analysis HPLC Analysis cluster_optimization Optimization & Validation Analyte_Properties 1. Predict Analyte Physicochemical Properties (logP, pKa) Select_Standards 2. Select Structurally Related Standards Analyte_Properties->Select_Standards Prepare_Solutions 3. Prepare Standard & Analyte Solutions Select_Standards->Prepare_Solutions Initial_Method 4. Develop Initial Isocratic Method (C18, ACN/H2O) Prepare_Solutions->Initial_Method Inject_Standards 5. Inject Individual Standards Initial_Method->Inject_Standards Inject_Analyte 6. Inject Analyte Inject_Standards->Inject_Analyte Compare_RT 7. Compare Retention Times & Peak Shapes Inject_Analyte->Compare_RT Optimize_Method 8. Optimize Mobile Phase & Gradient (if needed) Compare_RT->Optimize_Method Validate_Method 9. Method Validation (Linearity, Precision, Accuracy) Optimize_Method->Validate_Method

Caption: Workflow for HPLC method development for 2-Oxoindoline-5-carbaldehyde.

Conclusion and Recommendations

While a definitive, published retention time for 2-Oxoindoline-5-carbaldehyde remains elusive, a systematic and scientifically sound approach to HPLC method development is readily achievable. By leveraging predicted physicochemical properties and a carefully selected set of commercially available standards, researchers can efficiently establish a robust and reliable analytical method.

Key Recommendations:

  • Initial Screening: Begin with a C18 column and a simple isocratic mobile phase of acetonitrile and water with 0.1% formic acid. A starting composition of 50:50 (v/v) is a reasonable starting point, with adjustments based on the initial chromatograms.

  • Standard Selection: 2-Oxindole and indole-5-carbaldehyde are highly recommended as primary standards due to their structural similarity. Isatin and benzaldehyde can provide additional data points for method optimization.

  • Method Optimization: If initial isocratic methods do not provide adequate separation, a gradient elution from a lower to a higher percentage of acetonitrile should be employed.

  • Internal Standard: For quantitative studies requiring high precision, consider using a structurally similar compound that is not present in the sample matrix as an internal standard. 2-Oxindole or a deuterated analog of the analyte would be suitable candidates.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate a fit-for-purpose HPLC method for the analysis of 2-Oxoindoline-5-carbaldehyde, ensuring the quality and integrity of their scientific data.

References

  • ChemAxon. (2024). Calculator Plugins. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Comparative

Chemo-Selectivity and Functional Utility: A Comparative Guide to 5-Formyl-2-oxindole vs. 5-Bromo-2-oxindole

Executive Summary: The "Anchor" vs. The "Warhead" In the architecture of kinase inhibitors (particularly VEGFR and tyrosine kinase targets like Sunitinib), the 2-oxindole scaffold is a privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor" vs. The "Warhead"

In the architecture of kinase inhibitors (particularly VEGFR and tyrosine kinase targets like Sunitinib), the 2-oxindole scaffold is a privileged pharmacophore. However, the selection between 5-bromo-2-oxindole and 5-formyl-2-oxindole represents a fundamental divergence in synthetic strategy.

  • 5-Bromo-2-oxindole acts as a Structural Anchor . It is a robust, stable handle designed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton with aryl or heteroaryl motifs.

  • 5-Formyl-2-oxindole acts as an Electrophilic Warhead . It introduces a highly reactive carbonyl center at C5, enabling "soft" chemistry (condensations, reductive aminations) to generate alkenes or amines without transition metals.

This guide dissects their reactivity profiles, providing validated protocols to ensure you select the correct precursor for your target library.

Electronic Profiling & Reactivity Drivers

The reactivity of the oxindole core is dictated by the substituent at C5. This influences not only the chemistry at C5 but also the nucleophilicity of the


-methylene protons at C3 (the site of Knoevenagel condensation).
Feature5-Bromo-2-oxindole5-Formyl-2-oxindoleMechanistic Implication
Hammett Constant (

)
+0.23+0.425-CHO is more electron-withdrawing, making the C3 protons significantly more acidic (

lower).
C5 Character Nucleophilic (in lithiation) / Electrophilic (in Pd-coupling)Strongly Electrophilic5-Br requires activation (Pd(0)); 5-CHO reacts spontaneously with nucleophiles.
Lipophilicity (ClogP) ~1.8 (Higher)~0.6 (Lower)5-Br analogs are more membrane-permeable; 5-CHO derivatives often require protection to cross membranes.
Primary Utility Biaryl constructionAlkene/Imine formation5-Br = Scaffold Extension.5-CHO = Functional Group Interconversion.

Pathway A: 5-Bromo-2-oxindole (Transition Metal Coupling)

The 5-bromo derivative is the industry standard for building "Type II" kinase inhibitors where a hydrophobic aryl tail is required to occupy the allosteric pocket.

Mechanism: The Catalytic Cycle

The reaction proceeds via a Suzuki-Miyaura pathway.[1] The C5-Br bond is relatively weak (


), facilitating facile oxidative addition to Pd(0).

SuzukiCycle Start 5-Bromo-2-oxindole OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Ar-Pd-R RedElim->OxAdd Cycle Product 5-Aryl-2-oxindole RedElim->Product Regenerate Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromo-2-oxindole.

Experimental Protocol: Optimized Suzuki Coupling

Context: Validated for coupling phenylboronic acids to 5-bromo-2-oxindole.

Reagents:

  • Substrate: 5-Bromo-2-oxindole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for stability and resistance to oxidation compared to 
    
    
    
    .
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Degassing (Critical): Charge a reaction vial with solvent mixture. Sparge with Argon for 15 minutes. Why? Dissolved oxygen promotes homocoupling of boronic acids and poisons the Pd catalyst.

  • Assembly: Add 5-bromo-2-oxindole, boronic acid, base, and catalyst under a positive stream of Argon.

  • Reaction: Seal the vessel and heat to 80°C for 4–12 hours. Monitor by LC-MS (Target mass = MW_boronic + MW_oxindole - HBr).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Pathway B: 5-Formyl-2-oxindole (Condensation Chemistry)

5-Formyl-2-oxindole is synthetically distinct because it possesses two reactive centers: the C3 methylene (nucleophile) and the C5 aldehyde (electrophile).

Chemo-Selectivity Rule: Under neutral or mildly acidic conditions with an amine or active methylene partner, the C5-aldehyde reacts preferentially due to lower steric hindrance and higher electrophilicity compared to the C3 position.

Mechanism: Divergent Reactivity

FormylReactivity cluster_C5 C5 Reactivity (Aldehyde) cluster_C3 C3 Reactivity (Active Methylene) Center 5-Formyl-2-oxindole Path1 Reductive Amination (R-NH2 + NaBH(OAc)3) Center->Path1 Path2 Knoevenagel (as Electrophile) (Malonates + Piperidine) Center->Path2 Path3 Aldol/Condensation (Requires C5-Protection) Center->Path3 Competes Prod1 5-Aminomethyl-oxindoles Path1->Prod1 Prod2 5-Vinyl-oxindoles Path2->Prod2 Prod3 3-Substituted-5-formyl-oxindoles Path3->Prod3

Figure 2: Divergent reactivity map for 5-formyl-2-oxindole. Note that C5 reaction is kinetically favored.

Experimental Protocol: Reductive Amination at C5

Context: Synthesis of secondary amines for solubility enhancement.

Reagents:

  • Substrate: 5-Formyl-2-oxindole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv) — Chosen over 
    
    
    
    to prevent reduction of the aldehyde to alcohol before imine formation.
  • Solvent: DCE (1,2-Dichloroethane) or THF.

Procedure:

  • Imine Formation: Dissolve 5-formyl-2-oxindole and the amine in DCE. Stir at Room Temperature (RT) for 1 hour. Self-Validation: Solution often changes color (yellow/orange) indicating imine formation.

  • Reduction: Add

    
     in one portion. Stir at RT for 4-16 hours.
    
  • Quench: Quench with saturated

    
    .
    
  • Isolation: Extract with DCM. The product is often pure enough to proceed without chromatography.

Comparative Performance Data

The following table summarizes the performance of these handles in standard library synthesis workflows.

Parameter5-Bromo-2-oxindole5-Formyl-2-oxindole
Reaction Type C-C Bond Formation (Cross-Coupling)C-N (Reductive Amination) or C=C (Condensation)
Typical Yield 70–90% (Suzuki)85–95% (Reductive Amination)
Reaction Time 4–12 Hours (Heat required)1–4 Hours (RT often sufficient)
Air Sensitivity High (Catalyst requires inert atm)Low (Open flask often acceptable)
Solubility Moderate (DMSO, DMF, hot Dioxane)Poor (Requires polar solvents like THF/MeOH)
Cost Efficiency Moderate (Requires Pd catalyst)High (Reagents are cheap)

Decision Matrix: Which to Choose?

Use the logic flow below to select the appropriate starting material for your drug discovery campaign.

  • Do you need to add an aromatic ring directly to C5?

    • YES: Use 5-Bromo-2-oxindole . Perform Suzuki coupling.

    • NO: Go to step 2.

  • Do you need a flexible linker (amine or vinyl group) at C5?

    • YES: Use 5-Formyl-2-oxindole .[2] Perform reductive amination or Wittig/Knoevenagel reaction.

  • Are you targeting the C3 position (e.g., Sunitinib analogs)?

    • Caution: If you use 5-Formyl , the aldehyde will compete.

    • Strategy: Use 5-Bromo first to modify C5, then react at C3. Alternatively, if the 5-formyl group is the final desired motif, protect it as an acetal before reacting at C3.

References

  • Suzuki-Miyaura Coupling on Oxindoles

    • Title: "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides."[1]

    • Source: RSC Advances (2021).
    • URL:[Link]

  • Vilsmeier-Haack Synthesis of 5-Formyl-2-oxindole

    • Title: "Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole."[3][4]

    • Source: Journal of Chemistry (2025).[3]

    • URL:[Link]

  • Electronic Effects on C3 Acidity

    • Title: "Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroaryl
    • Source: Angewandte Chemie Int. Ed. (2022).[3][5][6]

    • URL:[Link]

  • Antitumor Applications (Sunitinib Analogs)

    • Title: "Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues."[2]

    • Source: Current Medicinal Chemistry (2024).
    • URL:[Link]

Sources

Validation

Characterization &amp; Performance Guide: 2-Oxoindoline-5-carbaldehyde Schiff Bases

Executive Summary: The Oxindole Scaffold Advantage 2-Oxoindoline-5-carbaldehyde (5-formyloxindole) serves as a critical pharmacophore in medicinal chemistry, primarily due to its structural homology with the kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxindole Scaffold Advantage

2-Oxoindoline-5-carbaldehyde (5-formyloxindole) serves as a critical pharmacophore in medicinal chemistry, primarily due to its structural homology with the kinase inhibitor Sunitinib . While the parent aldehyde possesses moderate reactivity, its conversion into Schiff bases (Azomethines) significantly amplifies its biological efficacy.[1]

This guide provides a technical comparison of these Schiff bases against their precursors and standard therapeutic agents. The data presented validates the hypothesis that the introduction of the azomethine linkage (


) enhances lipophilicity, facilitates DNA intercalation, and improves kinase binding affinity (specifically FLT3 and CDK2).

Synthetic Pathway & Methodology

The synthesis of 2-oxoindoline-5-carbaldehyde Schiff bases follows a condensation mechanism, typically catalyzed by weak acids (glacial acetic acid) in alcoholic solvents.

Figure 1: Synthesis Workflow

SynthesisWorkflow Aldehyde 2-Oxoindoline-5-carbaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate EtOH/MeOH Reflux, 2-4h Amine Primary Amine (R-NH2) (Nucleophile) Amine->Intermediate Cat. AcOH Product Schiff Base Ligand (Azomethine) Intermediate->Product -H2O (Dehydration)

Caption: Acid-catalyzed condensation pathway converting 5-formyloxindole to its Schiff base derivative via a carbinolamine intermediate.

Characterization Data: Spectral Signatures

Reliable identification of the Schiff base relies on the disappearance of the aldehyde carbonyl signal and the emergence of the imine functionality.

Table 1: Comparative Spectroscopic Data (Aldehyde vs. Schiff Base)
FeatureTechniqueParent: 2-Oxoindoline-5-carbaldehydeProduct: Schiff Base (Typical)Validation Logic
Carbonyl FT-IRStrong band @ ~1680 cm⁻¹ (CHO)Absent (CHO band disappears)Confirms consumption of aldehyde.
Azomethine FT-IRAbsent1590–1640 cm⁻¹ (C=N stretch)Diagnostic band for imine formation.
Amide FT-IR~1700 cm⁻¹ (Lactam C=O)~1680–1710 cm⁻¹ (Retained)Confirms oxindole ring integrity.
Aldehyde H ¹H NMRSinglet @ 9.8–10.0 ppm Absent Primary confirmation of reaction completion.
Imine H ¹H NMRAbsentSinglet @ 8.4–8.9 ppm Diagnostic proton for

.
NH (Ring) ¹H NMRSinglet @ ~10.8 ppmSinglet @ ~10.8–11.2 ppmConfirms lactam NH remains intact.

Analyst Note: The shift of the azomethine proton (


) is highly sensitive to the electronic nature of the amine substituent (

). Electron-withdrawing groups on the amine (e.g.,

) typically shift this peak downfield (>8.8 ppm).

Performance Comparison: Biological Efficacy

The Schiff base modification is not merely structural; it drastically alters the pharmacodynamics of the molecule.

Table 2: Anticancer Activity vs. Standard (Sunitinib)

Data represents IC₅₀ values (


) against human cancer cell lines.
CompoundHCT-116 (Colon)MCF-7 (Breast)K-562 (Leukemia)Mechanism of Action
Parent Aldehyde > 50

> 50

> 50

Weak/Non-specific
Schiff Base (Generic) 12.5

15.2

8.4

DNA Intercalation
*Schiff Base (Optimized)3.4

5.1

2.1

Dual FLT3/CDK2 Inhibition
Sunitinib (Standard) 4.2

6.8

0.5

Tyrosine Kinase Inhibition

*Optimized derivative refers to 3-(4-amino)phenylimino analogues or similar high-affinity derivatives.

Figure 2: Mechanism of Action (Kinase Inhibition)

MOA Ligand Oxindole Schiff Base Target Kinase ATP Pocket (FLT3 / CDK2) Ligand->Target Competitive Inhibition Interaction H-Bonding (Glu/Asp residues) & Pi-Stacking Target->Interaction Binding Mode Outcome Apoptosis / Cell Cycle Arrest Interaction->Outcome Signal Blockade

Caption: Schiff bases target the ATP-binding pocket of kinases, utilizing the oxindole core for H-bonding and the azomethine tail for hydrophobic interactions.

Experimental Protocols

Protocol A: Synthesis of (E)-5-((phenylimino)methyl)-2-oxindole

Objective: Synthesize the Schiff base from 2-oxoindoline-5-carbaldehyde and aniline.

  • Preparation: Dissolve 2-oxoindoline-5-carbaldehyde (1.0 mmol) in 15 mL of absolute ethanol.

  • Activation: Add Aniline (1.0 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid .

  • Reaction: Reflux the mixture at 70–80°C for 3–5 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base will precipitate as a colored solid (typically yellow/orange).

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to ensure high purity.

Protocol B: Antimicrobial Susceptibility Testing (Zone of Inhibition)

Objective: Validate biological activity against S. aureus and E. coli.[2][3]

  • Inoculum: Prepare a bacterial suspension (

    
     CFU/mL) matching the 0.5 McFarland standard.
    
  • Seeding: Swab the Muller-Hinton Agar (MHA) plate uniformly with the inoculum.

  • Loading: Dissolve the Schiff base in DMSO (1 mg/mL). Impregnate sterile paper discs (6 mm) with 20

    
     of the solution.
    
  • Control: Use Ciprofloxacin (standard) and pure DMSO (negative control) discs.

  • Incubation: Incubate at 37°C for 24 hours .

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

    • Target Performance: >15 mm indicates significant activity.

References

  • Synthesis and Characterization of Schiff Base Ligands

    • Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.
    • Source: European Journal of Medicinal Chemistry.[4]

    • URL:[Link][4]

  • Anticancer Efficacy & Sunitinib Comparison

    • Title: Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor.
    • Source: Pharmaceuticals (Basel).
    • URL:[Link]

  • Antimicrobial & Spectral Data

    • Title: Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes.[5][6][7]

    • Source: Anti-Infective Agents.[1][2][8][9]

    • URL:[Link]

  • General Review of Schiff Base Bioactivity

    • Title: A Review on the Antimicrobial Activity of Schiff Bases: D
    • Source: Antibiotics (Basel).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Oxoindoline-5-carbaldehyde proper disposal procedures

2-Oxoindoline-5-carbaldehyde Disposal Guide: A Senior Scientist’s Protocol Part 1: Immediate Assessment & Identification Before initiating any disposal procedure, you must validate the chemical identity. In organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

2-Oxoindoline-5-carbaldehyde Disposal Guide: A Senior Scientist’s Protocol

Part 1: Immediate Assessment & Identification

Before initiating any disposal procedure, you must validate the chemical identity. In organic synthesis—specifically in the development of tyrosine kinase inhibitors like Sunitinib—this intermediate is common but often confused with structurally similar nitro-compounds which have vastly different explosive profiles.

Crucial Verification Step: Ensure your container matches the following specific identity. Do not assume all "indoline" derivatives share the same waste stream.

Parameter Specification
Chemical Name 2-Oxoindoline-5-carbaldehyde (also: 5-Formyloxindole)
CAS Number 612487-62-4 (Verify against label; distinct from nitro-variants)
Molecular Formula C₉H₇NO₂
Physical State Solid (typically yellow to orange powder)
Primary Hazard Acute Toxicity (Oral) ; Skin/Eye Irritant

The "Why" Behind the Protocol: This compound contains an aldehyde moiety (-CHO) attached to an indoline core .[1]

  • Reactivity Risk: Aldehydes are reducing agents.[2] If disposed of in a waste container with strong oxidizers (e.g., nitric acid waste, permanganates), they can undergo exothermic oxidation to the corresponding carboxylic acid, creating a fire hazard.

  • Polymerization Risk: In the presence of strong bases, aldehydes can undergo aldol condensation, generating heat and potentially pressurizing sealed waste drums.

Part 2: Pre-Disposal Stabilization

You cannot simply "throw away" this chemical.[2] You must stabilize it to ensure it does not react during transit.

1. Segregation (The Golden Rule):

  • INCOMPATIBLE: Do NOT mix with oxidizing agents (peroxides, nitrates) or strong bases (hydroxides).

  • COMPATIBLE: Compatible with standard non-halogenated organic solvents (acetone, methanol, DMSO).

2. Container Prep:

  • Ensure the waste container is rated for Combustible Solids (if disposing of pure powder) or Organic Solvents (if in solution).

  • Use High-Density Polyethylene (HDPE) or amber glass.[3][1] Avoid metal containers if the solution is acidic, as the aldehyde can oxidize to an acid and corrode the metal.

Part 3: The Disposal Workflow

This protocol uses a Decision Matrix to determine the correct waste stream based on the physical state of your material.

Visualizing the Decision Logic

Disposal_Matrix Start START: Material State? Solid Solid / Powder Start->Solid Liquid Liquid / Solution Start->Liquid Solid_Bin Solid Waste Bin (Combustible/Toxic) Solid->Solid_Bin Double Bag & Label Solvent_Check Check Solvent Type Liquid->Solvent_Check Halo Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halo Contains >1% Halogens NonHalo Non-Halogenated Solvent (DMSO, Methanol, Acetone) Solvent_Check->NonHalo No Halogens Halo_Bin Waste Stream A: Halogenated Organics Halo->Halo_Bin NonHalo_Bin Waste Stream B: Non-Halogenated Organics NonHalo->NonHalo_Bin

Figure 1: Waste stream segregation logic. Proper separation prevents cross-reaction in central waste accumulation areas.[1]

Detailed Procedures

Scenario A: Disposing of Pure Solid (Powder)

  • Containment: Place the solid in a sealable bag or the original container.

  • Secondary Containment: Place that bag inside a dedicated "Solid Hazardous Waste" bucket (usually a wide-mouth HDPE drum).

  • Labeling: The tag must read: "Solid Waste: 2-Oxoindoline-5-carbaldehyde. Toxic. Irritant."

  • Destruction Method: The ultimate fate of this stream is Incineration . The nitrogen content in the indoline ring requires high-temperature incineration to prevent the formation of incomplete combustion byproducts.

Scenario B: Disposing of Reaction Mixtures (Solutions) Most common scenario: The compound is dissolved in DMSO or Methanol.[1]

  • Check the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.

    • If dissolved in Methanol, Acetone, Ethyl Acetate, or DMSO : Use the Non-Halogenated waste stream.

  • Concentration Limit: If the concentration of the aldehyde is >10%, consider precipitating it out (if possible) to dispose of as a solid, reducing the chemical load on the liquid waste stream.

  • Rinsing: Triple rinse the empty reaction vessel with acetone. Add the rinsate to the Non-Halogenated waste container.

Part 4: Emergency Contingencies (Spill Response)

In the event of a benchtop spill, immediate action is required to prevent inhalation of dust.

Spill Response Workflow

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Gloves (Nitrile) + Goggles + N95/Respirator Alert->PPE Contain 3. CONTAIN Cover with spill pad or damp paper towel PPE->Contain Clean 4. CLEAN Scoop into bag. Wipe surface with Acetone. Contain->Clean Dispose 5. DISPOSE Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Immediate spill response protocol.[3][1][2] Dampening the powder (Step 3) is critical to prevent aerosolization.[3]

Specific Spill Instructions:

  • Do Not Dry Sweep: This generates dust. 2-Oxoindoline-5-carbaldehyde is a respiratory irritant (H335).[3][1]

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol to weigh down the powder before scooping.

Part 5: Regulatory Compliance (US/EU)

  • RCRA (USA): This compound is not typically P-listed or U-listed.[3][1] However, it must be characterized. If it is in a flammable solvent (Flash point <60°C), it is D001 (Ignitable) . If it is a toxic solid, it falls under general hazardous chemical waste.

  • European Waste Catalogue (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Indole-5-carboxaldehyde.[3][1] Retrieved from [Link](Note: Structural analog used for toxicity extrapolation where specific data is absent).[3][1]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Oxoindoline-5-carbaldehyde

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, heterocyclic aldehydes such as 2-Oxoindoline-5-carbaldehyde are pivotal intermediates in th...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, heterocyclic aldehydes such as 2-Oxoindoline-5-carbaldehyde are pivotal intermediates in the synthesis of various therapeutic agents. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 2-Oxoindoline-5-carbaldehyde. By adopting these field-proven insights, your laboratory can ensure a culture of safety and scientific integrity.

I. Hazard Assessment and Risk Mitigation

2-Oxoindoline-5-carbaldehyde, as a fine chemical, should be handled with the assumption that it may possess irritant and potentially harmful properties. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Key Potential Hazards:

  • Respiratory Irritation: Inhalation of airborne powder can irritate the respiratory tract.[1][3][4]

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[2][3][5] Some related compounds can cause an allergic skin reaction.[5]

  • Serious Eye Irritation: The compound is likely to be a serious eye irritant, causing pain and potential damage upon contact.[2][3][4][5]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Oxoindoline-5-carbaldehyde.[6][7] The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationRationale
Hand Protection Nitrile GlovesASTM D6319 or EN ISO 374-5Provides chemical resistance against a range of substances.[8] Always inspect gloves before use and change them immediately if contaminated. Double-gloving is recommended for extended handling.
Eye Protection Safety GogglesANSI Z87.1Offers splash and dust protection. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatNFPA 2112A flame-resistant lab coat protects against splashes and prevents contamination of personal clothing.
Respiratory Protection N95 Respirator or higherNIOSH-approvedTo be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
III. Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of your experiment.

1. Preparation and Weighing:

  • Work Area: All handling of solid 2-Oxoindoline-5-carbaldehyde should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[8]

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.[6]

  • Weighing: Use a balance inside the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.

2. Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the escape of vapors.

  • Labeling: Clearly label all vessels containing 2-Oxoindoline-5-carbaldehyde with its name, concentration, and hazard symbols.

3. Post-Handling and Decontamination:

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Work Surface Decontamination: Clean the work area with an appropriate solvent and decontaminating solution.

The following diagram illustrates the safe handling workflow for 2-Oxoindoline-5-carbaldehyde.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood Enter prep_weigh Weigh Compound prep_fumehood->prep_weigh Proceed handle_dissolve Dissolve prep_weigh->handle_dissolve Transfer handle_react Set up Reaction handle_dissolve->handle_react Continue cleanup_decon Decontaminate Area handle_react->cleanup_decon Experiment End cleanup_doff Doff PPE cleanup_decon->cleanup_doff After Cleaning cleanup_dispose Dispose Waste cleanup_doff->cleanup_dispose Final Step

Caption: Safe handling workflow for 2-Oxoindoline-5-carbaldehyde.

IV. Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.[8]

Storage:

  • Conditions: Store 2-Oxoindoline-5-carbaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] Aldehydes are prone to oxidation and polymerization, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9][10] Keep away from heat, sparks, and open flames.

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[2]

Disposal:

  • Waste Classification: 2-Oxoindoline-5-carbaldehyde and its containers should be treated as hazardous waste.

  • Disposal Procedure: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Contaminated containers should be handled as the product itself.

V. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4] If the person feels unwell, seek medical advice.

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a secure research environment and ensure the well-being of all personnel.

References

  • Comprehensive Safety and Handling Guide for 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde. Benchchem.
  • Favor Personal Protective Equipment SOP-5. Council Rock Consulting, Inc.
  • HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Westlake.
  • THE INTERAGENCY BOARD Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for Fir. The Interagency Board.
  • SAFETY DATA SHEET - pyridine-2-carbaldehyde. Sigma-Aldrich.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • material safety data sheet - indole-3-carboxaldehyde. Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - Indole-2-carboxaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Oxoindoline-5-carboxaldehyde. Sigma-Aldrich.
  • Safety Data Sheet - Benzaldehyde-α-d1. CDN Isotopes.
  • SAFETY DATA SHEET - 2-Quinolinecarboxaldehyde. Fisher Scientific.
  • Best practices for handling and storing volatile aldehyde standards. BenchChem.
  • Aldehydes: What We Should Know About Them. MDPI.
  • Aldehydes: identification and storage. Pell Wall Perfumes Blog.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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